4-Benzylpiperazin-1-amine benzoate
Description
BenchChem offers high-quality 4-Benzylpiperazin-1-amine benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylpiperazin-1-amine benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
benzoic acid;4-benzylpiperazin-1-amine |
InChI |
InChI=1S/C11H17N3.C7H6O2/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11;8-7(9)6-4-2-1-3-5-6/h1-5H,6-10,12H2;1-5H,(H,8,9) |
InChI Key |
BEYYLGVAECWCMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
The Piperazine Scaffold in Drug Discovery: A Technical Guide to 4-Benzylpiperazin-1-amine Benzoate and its Therapeutic Potential
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1] This guide delves into the medicinal chemistry of 4-Benzylpiperazin-1-amine benzoate, a compound that combines the versatile piperazine core with a benzyl moiety, a feature known to modulate activity at various biological targets. We will explore the synthetic rationale, potential pharmacological applications, and the underlying structure-activity relationships that make this and related compounds compelling candidates for drug development. This document serves as a technical resource for researchers and drug development professionals, providing insights into the design, synthesis, and evaluation of novel therapeutics based on the 4-benzylpiperazine framework.
The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry
The six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, known as piperazine, is a fundamental building block in drug design.[1][2] Its prevalence in clinically successful drugs across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases, underscores its importance.[1][3]
The utility of the piperazine scaffold can be attributed to several key physicochemical properties:
-
Basicity: The two nitrogen atoms confer basicity, allowing the molecule to be protonated under physiological conditions. This is crucial for forming stable salts and for establishing key interactions with biological targets, such as forming salt bridges with acidic residues in enzyme active sites or receptor binding pockets.[1]
-
Solubility and Bioavailability: The polar nature of the nitrogen atoms often enhances aqueous solubility, which can lead to favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]
-
Conformational Rigidity and Flexibility: The piperazine ring typically adopts a stable chair conformation. This conformational preference can help to lock a molecule into a bioactive conformation required for target binding, thereby improving potency and selectivity.[1] At the same time, the ring provides multiple points for substitution, allowing for the strategic placement of various pharmacophores.[3][4]
The synthesis of piperazine derivatives is well-established, encompassing both classical and modern synthetic methods. This allows for the introduction of a wide variety of substituents at the nitrogen atoms, enabling the fine-tuning of pharmacological properties.[3][4]
The Benzylpiperazine Core: A Gateway to Diverse Pharmacological Activity
The addition of a benzyl group to the piperazine scaffold, creating the benzylpiperazine core, has given rise to a vast number of compounds with diverse biological activities. Benzylpiperazine (BZP) itself is a psychoactive substance known to increase the release of dopamine and serotonin, producing stimulant and euphoric effects.[5][6][7] While BZP has been used recreationally, its derivatives have been extensively explored for legitimate therapeutic applications.[5]
The benzylpiperidine motif, a closely related structure, is also a cornerstone in the design of centrally acting therapeutic agents.[8] The combination of a basic piperidine or piperazine ring with an aromatic benzyl group provides a privileged framework for interaction with a multitude of biological targets within the central nervous system (CNS).[8]
Derivatives of benzylpiperazine have demonstrated a broad spectrum of pharmacological effects, including:
-
Central Nervous System (CNS) Activity: Many CNS-active piperazines modulate serotonin (5-HT) and dopamine (D2) receptors.[1] This has led to the development of antipsychotic, antidepressant, and anxiolytic drugs.[5] For example, the atypical antipsychotic aripiprazole utilizes a piperazine moiety to modulate dopamine and serotonin receptor binding.[3]
-
Anticancer Activity: The piperazine scaffold is integral to many targeted cancer therapies, particularly kinase inhibitors.[1] The anticancer agent imatinib, for instance, incorporates a piperazine moiety to enhance kinase selectivity.[3] Novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines have been synthesized and shown to possess potent antitumor activity.[9]
-
Anti-infective Properties: Piperazine derivatives have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[2] The antibiotic ciprofloxacin contains a piperazine ring that enhances bacterial enzyme binding and membrane permeability.[3]
-
Other Therapeutic Areas: Benzylpiperazine derivatives have also been investigated for their potential as anti-ulcer agents, vasodilators, and σ1 receptor ligands for the treatment of pain.[10][11]
Synthesis and Chemical Properties of 4-Benzylpiperazin-1-amine Benzoate
The synthesis of 4-benzylpiperazin-1-amine and its subsequent formation into a benzoate salt is a logical extension of established piperazine chemistry.
Synthesis of the Core Moiety: 4-Benzylpiperazin-1-amine
The synthesis of N-substituted piperazines is a fundamental process in medicinal chemistry.[3] For unsymmetrical derivatives like 4-benzylpiperazin-1-amine, a multi-step approach is typically required.
Caption: General synthetic workflow for 4-Benzylpiperazin-1-amine benzoate.
Experimental Protocol: Synthesis of 1-Benzylpiperazine (Intermediate)
-
Reaction Setup: To a solution of piperazine (excess, e.g., 5 equivalents) in a suitable solvent such as ethanol or acetonitrile, add a base like potassium carbonate (2 equivalents).
-
Addition of Benzylating Agent: Slowly add benzyl chloride or benzyl bromide (1 equivalent) to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove excess piperazine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or distillation to yield pure 1-benzylpiperazine.
Experimental Protocol: N-amination of 1-Benzylpiperazine
-
Reaction Setup: Dissolve 1-benzylpiperazine (1 equivalent) in a suitable solvent system, such as a mixture of water and an organic solvent.
-
Addition of Aminating Agent: Slowly add an aminating agent like hydroxylamine-O-sulfonic acid to the solution while maintaining a basic pH with a suitable base (e.g., sodium hydroxide).
-
Reaction: Stir the reaction at room temperature for several hours.
-
Work-up and Purification: After the reaction is complete, the product can be extracted into an organic solvent and purified using standard techniques like column chromatography.
Formation of the Benzoate Salt
The formation of a benzoate salt is a straightforward acid-base reaction.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the free base, 4-benzylpiperazin-1-amine, in a suitable solvent such as ethanol or isopropanol.
-
Acid Addition: Add a stoichiometric amount of benzoic acid, also dissolved in a suitable solvent, to the solution of the free base.
-
Crystallization: The benzoate salt will typically precipitate out of the solution upon stirring, sometimes requiring cooling.
-
Isolation: The salt can be collected by filtration, washed with a cold solvent, and dried under vacuum.
The formation of the benzoate salt can improve the compound's stability, handling properties, and dissolution rate, which are critical for pharmaceutical development.[12]
Potential Therapeutic Applications and Structure-Activity Relationships (SAR)
While specific biological data for 4-benzylpiperazin-1-amine benzoate is not extensively published, we can infer its potential therapeutic applications by examining the structure-activity relationships of closely related compounds.[8] The introduction of the 1-amino group to the 4-benzylpiperazine scaffold opens up new possibilities for molecular interactions and derivatization.
Caption: Inferred relationships between the core structure and potential applications.
Central Nervous System Disorders
The benzylpiperazine scaffold is a well-established pharmacophore for CNS targets.[1] The presence of the benzyl group is often crucial for interaction with dopamine and serotonin receptors.[1][5] The 1-amino group could potentially be used as a handle for further derivatization to fine-tune receptor affinity and selectivity, leading to novel antidepressants, antipsychotics, or anxiolytics.[5]
Oncology
In many kinase inhibitors, the piperazine ring acts as a linker between key pharmacophoric fragments that bind to the ATP-binding pocket.[1] The 1-amino group of 4-benzylpiperazin-1-amine could be acylated or otherwise modified to introduce moieties that interact with specific regions of the kinase active site, potentially leading to potent and selective inhibitors. The benzyl group can also contribute to binding through hydrophobic interactions.
Pain and Inflammation
Benzylpiperazine derivatives have been developed as ligands for σ1 receptors, which are implicated in pain signaling. Additionally, phenylpiperazine derivatives have been investigated as selective COX-2 inhibitors for the treatment of inflammation.[13] The 4-benzylpiperazin-1-amine scaffold could be a starting point for the design of novel analgesics and anti-inflammatory agents.
Future Directions and Conclusion
4-Benzylpiperazin-1-amine benzoate represents a promising, yet underexplored, chemical entity. The true therapeutic potential of this compound lies in its utility as a versatile scaffold for further chemical modification. Future research should focus on:
-
Library Synthesis: The generation of a library of derivatives by modifying the 1-amino group and the benzyl ring will be crucial for elucidating detailed structure-activity relationships.[1]
-
Broad Biological Screening: Screening this library against a wide range of biological targets, including CNS receptors, kinases, and other enzymes, will help to identify promising lead compounds.
-
In Vivo Evaluation: Promising hits from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. (2024, April 18).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.
- Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20).
- Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolid
- The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
- Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016, April 15). PubMed.
- (PDF) Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. (2017, February 21).
- Benzylpiperazine: "A messy drug". (2016, July 1). PubMed.
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021, May 21). IRIS.
- Benzylpiperazine derivatives. X. Syntheses and structure--antiulcer activity relationship of 1-benzyl-4-piperazineacetic acid esters. (n.d.). PubMed.
- Benzylpiperazine Derivatives. I. Syntheses and Biological Activities of 1-(2,3,4-trimethoxybenzyl)
- New 4-(1-piperazinyl) benzoic acid derivatives, process for preparing them and their therapeutic applications. (n.d.).
- Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. (2016, November 1). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. museonaturalistico.it [museonaturalistico.it]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzylpiperazine derivatives. X. Syntheses and structure--antiulcer activity relationship of 1-benzyl-4-piperazineacetic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN1245494A - New 4-(1-piperazinyl) benzoic acid derivatives, process for preparing them and their therapeutic applications - Google Patents [patents.google.com]
- 13. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Step-by-Step Synthesis Protocol for 4-Benzylpiperazin-1-amine Benzoate
Introduction & Strategic Overview
4-Benzylpiperazin-1-amine is a critical N-amino heterocyclic building block extensively utilized in modern medicinal chemistry. It serves as a foundational precursor for the synthesis of hydrazone and hydrazide-based therapeutics, including potent nuclear transport modulators (e.g., CRM1/XPO1 inhibitors) [1] and selective adipose-triglyceride lipase (ATGL) inhibitors [2].
The Causality of Salt Formation: The free base of 4-benzylpiperazin-1-amine is an oil that is highly nucleophilic and susceptible to aerial oxidation, making precise stoichiometric handling difficult. By reacting the free base with benzoic acid, the molecule is protonated at the more basic piperazine nitrogen to form a benzoate salt. This strategic conversion locks the compound into a highly stable, crystalline solid state, ensuring long-term shelf life and eliminating the need for cryogenic storage.
Synthetic Pathway Visualization
Figure 1: Three-step synthetic workflow for 4-Benzylpiperazin-1-amine benzoate.
Quantitative Data & Materials
Table 1: Reagent Quantities and Safety Data
| Reagent | MW ( g/mol ) | Equivalents | Role | Hazard Profile |
| 1-Benzylpiperazine | 176.26 | 1.0 | Starting Material | Corrosive, Irritant |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.2 | Nitrosating Agent | Toxic, Oxidizer |
| Concentrated HCl (37%) | 36.46 | 1.2 | Acid Catalyst | Severe Corrosive |
| Lithium Aluminum Hydride | 37.95 | 2.0 | Reducing Agent | Water-Reactive, Flammable |
| Benzoic Acid | 122.12 | 1.0 | Salt Former | Irritant |
| THF (Anhydrous) | 72.11 | Solvent | Reaction Medium | Flammable, Peroxide Former |
| Ethanol (Absolute) | 46.07 | Solvent | Crystallization | Flammable |
Table 2: Expected Yields and Physical Properties
| Intermediate / Product | Theoretical Yield | Typical Isolated Yield | Physical State | Validation Marker |
| 1-Benzyl-4-nitrosopiperazine | 100% | 85–90% | Yellowish oil/solid | UV-active, Ninhydrin (-) |
| 4-Benzylpiperazin-1-amine | 100% | 70–80% | Colorless oil | Ninhydrin (+) |
| 4-Benzylpiperazin-1-amine benzoate | 100% | 85–95% | White crystalline solid | MP, 1:1 NMR integration |
Step-by-Step Experimental Protocols
Step 1: Electrophilic N-Nitrosation
Objective: Convert the secondary amine of 1-benzylpiperazine to a nitroso group.
-
Charge a 250-mL, 3-necked round-bottom flask with 1-benzylpiperazine (10.0 g, 56.7 mmol, 1.0 eq), distilled water (50 mL), and concentrated HCl (5.6 mL, ~68.0 mmol, 1.2 eq) [1].
-
Cool the solution to 0–5 °C using an ice-water bath.
-
Dissolve sodium nitrite (4.7 g, 68.0 mmol, 1.2 eq) in a minimal amount of distilled water (15 mL).
-
Add the NaNO₂ solution dropwise via an addition funnel over 30 minutes.
-
Expertise & Causality: The reaction is highly exothermic. Maintaining the internal temperature strictly below 5 °C prevents the thermal decomposition of the in situ generated nitrous acid (HNO₂) into toxic nitrogen oxide gases, ensuring high conversion rates and preventing side reactions[1].
-
-
Stir the reaction mixture for 2.5 hours at 0–5 °C[1].
-
Extract the aqueous mixture with dichloromethane (3 × 50 mL). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-benzyl-4-nitrosopiperazine.
Self-Validation Checkpoint 1: The reaction mixture will transition to a distinct yellow color characteristic of N-nitroso compounds. Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1) should demonstrate complete consumption of the starting material (which stains positive/purple with ninhydrin) and the appearance of a new, higher Rf spot that is UV-active but ninhydrin-negative.
Step 2: Hydride Reduction to the N-Amine
Objective: Chemoselectively reduce the N-nitroso intermediate to the primary N-amine.
-
Suspend Lithium Aluminum Hydride (LiAlH₄) (4.3 g, 113.4 mmol, 2.0 eq) in anhydrous THF (100 mL) under a strict nitrogen atmosphere and cool to 0 °C.
-
Dissolve the crude 1-benzyl-4-nitrosopiperazine (1.0 eq) in anhydrous THF (30 mL) and add it dropwise to the LiAlH₄ suspension.
-
Expertise & Causality: While catalytic hydrogenation (e.g., Pd/C or Raney Nickel) is a common reduction technique, it carries a high risk of cleaving the labile N-benzyl protecting group. LiAlH₄ in anhydrous THF chemoselectively reduces the N-nitroso group to the corresponding hydrazine derivative without inducing debenzylation [2].
-
-
Gradually warm the mixture to room temperature, then heat to reflux for 4 hours.
-
Cool the flask back to 0 °C and carefully quench the reaction using the Fieser Method : Add 4.3 mL of water, followed by 4.3 mL of 15% aqueous NaOH, and finally 12.9 mL of water.
-
Expertise & Causality: Direct quenching with water alone forms a gelatinous aluminum hydroxide precipitate that traps the product and is nearly impossible to filter. The Fieser method produces a granular, easily filterable aluminate salt, maximizing the recovery of the amine.
-
-
Filter the granular salts through a pad of Celite and wash the filter cake with warm THF.
-
Concentrate the filtrate under reduced pressure to afford 4-benzylpiperazin-1-amine (free base) as a colorless to pale yellow oil.
Self-Validation Checkpoint 2: Upon successful reduction, the yellow color of the nitroso intermediate dissipates. The product spot on TLC will now stain intensely purple/red when heated with ninhydrin, confirming the successful generation of the primary N-amine.
Step 3: Benzoate Salt Crystallization
Objective: Precipitate the target compound as a stable benzoate salt.
-
Dissolve the crude 4-benzylpiperazin-1-amine (approx. 8.0 g, 41.8 mmol, 1.0 eq) in absolute ethanol (40 mL).
-
In a separate Erlenmeyer flask, dissolve benzoic acid (5.1 g, 41.8 mmol, 1.0 eq) in absolute ethanol (30 mL).
-
Add the benzoic acid solution dropwise to the amine solution at room temperature under vigorous magnetic stirring.
-
Stir the mixture for 1 hour. A white precipitate should begin to form. If precipitation is slow, cool the mixture to 4 °C or add a small volume of a non-polar anti-solvent (e.g., diethyl ether) to induce crystallization.
-
Filter the precipitate through a Büchner funnel, wash with ice-cold ethanol (10 mL), and dry under high vacuum to yield 4-benzylpiperazin-1-amine benzoate as a white crystalline solid.
Self-Validation Checkpoint 3: The formation of a highly crystalline white solid is the primary visual cue. For rigorous validation, 1H NMR spectroscopy must be performed. The spectrum should display a 5H multiplet at ~7.4–8.0 ppm (representing the benzoate aromatic protons) integrating exactly 1:1 with the 5H multiplet at ~7.2–7.4 ppm (representing the benzyl aromatic protons), confirming the precise stoichiometry and high purity of the salt.
References
- Source: Google Patents (US11787771B2)
-
Structure–activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL) Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]
Sources
Advanced Application Notes and Protocols: 4-Benzylpiperazin-1-amine Benzoate as a Key Pharmaceutical Intermediate
Executive Summary
4-Benzylpiperazin-1-amine benzoate is a highly versatile pharmaceutical intermediate utilized extensively in the synthesis of targeted therapeutics. The presence of a terminal N-amino group attached to a piperazine ring makes it an ideal building block for forming stable hydrazide and hydrazone linkages. This application note provides an in-depth technical guide on utilizing this intermediate for the synthesis of two major classes of drugs: CRM1 (XPO1) nuclear transport modulators and Smoothened (Smo) antagonists in the Hedgehog signaling pathway.
Physicochemical Profile & Mechanistic Rationale
The free base, 1-amino-4-benzylpiperazine, is a hydrazine derivative. Like many N-amino compounds, it is highly nucleophilic but susceptible to rapid air oxidation and degradation on the benchtop. By isolating the compound as a benzoate salt , chemists achieve a stable, crystalline solid that ensures stoichiometric precision, long-term storage stability, and safe handling during complex multi-step syntheses[1].
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | 4-Benzylpiperazin-1-amine benzoate |
| CAS Number | 40675-62-5 |
| Molecular Formula | C18H23N3O2 |
| Molar Mass | 313.40 g/mol |
| Free Base CAS | 39139-52-1 |
| Structural Features | Basic piperazine core, lipophilic benzyl group, terminal primary amine |
Application I: Synthesis of CRM1 (XPO1) Inhibitors
Biological Context
Chromosomal Region Maintenance 1 (CRM1, also known as XPO1) is a major exportin protein responsible for transporting tumor suppressor proteins (e.g., p53, BRCA1, FOXO) out of the nucleus[2]. In many malignancies, CRM1 is overexpressed, leading to the abnormal cytoplasmic mislocalization of these proteins and the neutralization of their tumor-suppressive functions[2]. 4-Benzylpiperazin-1-amine is a critical intermediate used to synthesize hydrazide-containing CRM1 inhibitors (analogous to Selinexor derivatives) that covalently bind to CRM1, restoring nuclear localization and inducing cancer cell apoptosis[2],[3].
Workflow for synthesizing CRM1 inhibitors using 4-benzylpiperazin-1-amine benzoate.
Protocol: T3P-Mediated Synthesis of Hydrazide CRM1 Inhibitors
This protocol outlines the coupling of 4-benzylpiperazin-1-amine with a triazole-acrylic acid derivative.
Step 1: Reagent Preparation & In Situ Free-Basing
-
Action: Charge a rigorously dried 50-mL 3-neck round-bottom flask with (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid (1.2 eq.) and 4-benzylpiperazin-1-amine benzoate (1.0 eq.) in anhydrous Ethyl Acetate (EtOAc)[3].
-
Causality (Expertise): EtOAc is chosen as an aprotic solvent that solubilizes the intermediates while remaining compatible with the coupling reagent. The benzoate salt is used directly to prevent degradation; it will be neutralized in the next step to release the active nucleophile.
Step 2: Cryogenic Activation
-
Action: Cool the reaction mixture to -60 °C under a continuous nitrogen atmosphere[2].
-
Causality (Expertise): The N-amino group of the piperazine is an exceptionally strong nucleophile due to the alpha-effect. Dropping the temperature to -60 °C suppresses non-specific acylation and controls the highly exothermic nature of the activation, ensuring strict regioselectivity.
Step 3: Coupling Execution
-
Action: Add Propylphosphonic anhydride (T3P, 50% in EtOAc, 3.0 eq.) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 4.0 eq.)[2],[3].
-
Causality (Expertise): DIPEA serves a dual purpose: it neutralizes the benzoate salt to liberate the free 1-amino-4-benzylpiperazine in situ, and it acts as the proton scavenger for the coupling. T3P is selected over EDC/HOBt due to its superior suppression of epimerization and the ease of byproduct removal (water-soluble phosphates).
Step 4: In-Process Validation
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using 15% MeOH in CH2Cl2 as the mobile phase. Visualize under UV light (254 nm)[2].
-
Validation (Trust): The complete consumption of the UV-active acrylic acid starting material and the appearance of a new, lower-Rf product spot validates successful hydrazide formation.
Application II: Synthesis of Smoothened (Smo) Antagonists
Biological Context
The Hedgehog (Hh) signaling pathway regulates embryonic development and adult stem cell maintenance. Aberrant activation of this pathway drives various cancers, including basal cell carcinoma[4]. Smoothened (Smo) is a transmembrane protein normally inhibited by the Patched (Ptch) receptor. Small molecules (azasterols) synthesized from 4-benzylpiperazin-1-amine can bind to the oxysterol-binding site on the extracellular domain of Smo, acting as potent antagonists to block signaling[4].
Hedgehog signaling pathway modulation by piperazine-derived Smoothened antagonists.
Protocol: Synthesis of Azasterol Smoothened Ligands
This protocol details the condensation of 4-benzylpiperazin-1-amine with a sterol-derived aldehyde to form an imine/hydrazone derivative.
Step 1: Condensation Setup
-
Action: In a dry flask, combine an equimolar mixture (e.g., 45.0 µmol) of the target aldehyde and 1-amino-4-benzylpiperazine (liberated from the benzoate salt via mild base wash prior to use) in 0.5 mL of absolute ethanol[4].
-
Causality (Expertise): Absolute ethanol is critical. The formation of the Schiff base/hydrazone releases water. Using a strictly anhydrous solvent drives the thermodynamic equilibrium forward and prevents the hydrolysis of the newly formed C=N bond.
Step 2: Thermal Activation
-
Action: Heat the mixture under reflux (approx. 78 °C) for 12 hours[4].
-
Causality (Expertise): The steric hindrance of complex sterol-derived aldehydes requires sustained thermal energy to achieve complete conversion. Refluxing in ethanol provides a stable, constant-temperature environment optimal for this condensation without degrading the piperazine core.
Step 3: Purification and Validation
-
Action: Concentrate the resulting residue under reduced pressure and purify via flash chromatography on silica gel using a step-wise gradient elution from 100:1 to 9:1 CH2Cl2/MeOH[4].
-
Validation (Trust): Successful conjugation is validated by 1H NMR. The structural integrity of the Smoothened antagonist is confirmed by the presence of a diagnostic imine proton (CH=N) shift, typically appearing downfield between 8.0 and 8.5 ppm.
References
- Source: nih.
- Hydrazide containing nuclear transport modulators and uses thereof (US9714226B2)
- Source: harvard.
- Hydrazide-containing nuclear transport regulators and uses thereof (CN103874690A)
Sources
- 1. 4-Benzylpiperazin-1-amine benzoate | C18H23N3O2 | CID 84819683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9714226B2 - Hydrazide containing nuclear transport modulators and uses thereof - Google Patents [patents.google.com]
- 3. CN103874690A - Hydrazide-containing nuclear transport regulators and uses thereof - Google Patents [patents.google.com]
- 4. dash.harvard.edu [dash.harvard.edu]
Application Note: Optimized Protocol for the Dissolution of 4-Benzylpiperazin-1-amine Benzoate in Organic Solvents
Introduction & Mechanistic Insights
4-Benzylpiperazin-1-amine benzoate (CAS: 40675-62-5; MW: 313.4 g/mol ) is a specialized piperazine derivative utilized in medicinal chemistry and drug development as a versatile scaffold. Proper dissolution of this compound is critical for downstream in vitro assays, pharmacokinetic modeling, and synthetic derivatization.
The Role of the Benzoate Counterion
When developing dissolution protocols, it is imperative to understand the causality behind solvent selection. The solubility of an amine is fundamentally dictated by its salt form. While hydrochloride (HCl) salts of benzylpiperazines are highly hydrophilic and readily dissolve in aqueous buffers , the introduction of a benzoate counterion drastically alters the physicochemical landscape.
The bulky, aromatic benzoate anion increases the overall lipophilicity (logP) of the complex and strengthens the crystal lattice energy through enhanced π-π stacking and van der Waals interactions. Consequently, the thermodynamic solubility in water is significantly reduced. To overcome this lattice energy, highly polar aprotic solvents with high dielectric constants—such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)—must be used. These solvents act as strong hydrogen-bond acceptors, effectively solvating both the protonated piperazine nitrogen and the benzoate anion, driving the dissolution process thermodynamically .
Physicochemical Properties & Solubility Data
To prevent the formation of micro-suspensions (which can lead to inaccurate dosing and irreproducible IC50 values in biological assays ), researchers must adhere to established solubility limits. The quantitative data below summarizes the solubility profile of 4-Benzylpiperazin-1-amine benzoate.
| Solvent | Dielectric Constant (ε) | Expected Solubility (mg/mL) | Suitability for Stock Solutions |
| DMSO | 46.7 | ≥ 30.0 | Optimal . Ideal for high-concentration stocks. |
| DMF | 36.7 | ≥ 25.0 | Excellent . Good alternative if DMSO is incompatible. |
| Methanol | 32.7 | ~ 5.0 - 10.0 | Moderate . Requires sonication; potential for precipitation at 4°C. |
| Ethanol | 24.5 | ~ 2.0 - 5.0 | Poor . Not recommended for primary stock generation. |
| Aqueous Buffers (pH 7.4) | ~ 80.0 | < 1.0 | Incompatible . Use only for final assay dilutions (≤ 0.1% DMSO final). |
Experimental Workflow
Workflow for the dissolution and verification of 4-Benzylpiperazin-1-amine benzoate.
Step-by-Step Methodology: Preparation of a 10 mM Stock Solution
This protocol is designed as a self-validating system . It incorporates physical checks to ensure that the kinetic dissolution rate has not masked the true thermodynamic solubility limit, guaranteeing a true solution rather than a colloidal suspension.
Materials Required
-
4-Benzylpiperazin-1-amine benzoate powder (Equilibrated to room temperature)
-
Anhydrous DMSO (≥99.9% purity, cell-culture grade)
-
Analytical balance (0.01 mg precision)
-
Amber glass vials (to prevent UV-induced degradation)
-
Bath sonicator
-
0.22 µm PTFE syringe filters (Do not use nylon or cellulose acetate, as they may bind the compound)
Protocol Steps
Step 1: Mass Calculation and Weighing
-
The molecular weight of 4-Benzylpiperazin-1-amine benzoate is 313.4 g/mol . To prepare 1.0 mL of a 10 mM stock solution, exactly 3.13 mg of the compound is required.
-
Using an anti-static spatula, weigh 3.13 mg of the powder into a sterile, pre-tared amber glass vial. Expert Note: Always weigh the solid first, then add the solvent volumetrically to account for solvent displacement.
Step 2: Solvent Addition and Primary Agitation
-
Pipette exactly 1.0 mL of room-temperature anhydrous DMSO into the vial.
-
Cap the vial tightly and vortex at maximum speed for 30–60 seconds.
-
Place the vial in a bath sonicator for 5 minutes at room temperature (20–25°C). The acoustic cavitation will disrupt the benzoate crystal lattice, accelerating the kinetic dissolution rate.
Step 3: Self-Validation (The Tyndall Effect Check)
-
Remove the vial from the sonicator and hold it against a dark background.
-
Shine a focused laser pointer (e.g., a standard red or green presentation laser) directly through the solution.
-
Validation Logic:
-
If the laser beam passes through invisibly, you have achieved a true thermodynamic solution . Proceed to Step 4.
-
If the laser beam path is visible (scattering light), a micro-suspension is present (Tyndall effect). Causality: The lattice energy has not been fully overcome. Place the vial in a 37°C water bath for 10 minutes, re-sonicate, and repeat the laser check.
-
Step 4: Filtration and Storage
-
Draw the validated clear solution into a sterile glass or solvent-resistant plastic syringe.
-
Attach a 0.22 µm PTFE filter and dispense the solution into pre-labeled, sterile amber microcentrifuge tubes in 50 µL to 100 µL aliquots.
-
Purge the headspace of the tubes with inert gas (Argon or Nitrogen) to prevent oxidative degradation of the amine.
-
Store aliquots immediately at -20°C or -80°C. Expert Note: Avoid repeated freeze-thaw cycles. DMSO freezes at 18.5°C; ensure the aliquot is fully thawed and vortexed prior to use in downstream applications.
References
-
Pedro, S. N., et al. "Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids (Amine Benzoates)." ACS Omega, 2023. Available at:[Link]
-
Wang, J., et al. "Identification of Potent Ebola Virus Entry Inhibitors with Suitable Properties for in Vivo Studies (Benzylpiperazine derivatives)." Journal of Medicinal Chemistry, 2018. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 84819683, 4-Benzylpiperazin-1-amine benzoate." PubChem. Available at:[Link]
4-Benzylpiperazin-1-amine benzoate as a reagent in cross-coupling reactions
Application Note: 4-Benzylpiperazin-1-amine Benzoate in Advanced Cross-Coupling and Conjugation Workflows
Executive Summary
4-Benzylpiperazin-1-amine benzoate is a highly versatile N-nucleophile utilized extensively in modern drug discovery. While the free base (1-amino-4-benzylpiperazine) is an oxidation-prone oil, the benzoate salt provides a stable, solid-state alternative that ensures precise stoichiometric handling and safe scale-up. This application note provides an in-depth mechanistic guide and self-validating protocols for utilizing this reagent in palladium-catalyzed Buchwald-Hartwig aminations and amide/hydrazone condensations, workflows critical for synthesizing complex pharmacophores such as[1] and[2].
Physicochemical Profile & Reagent Rationale
The selection of the benzoate salt over the free base is driven by chemical causality. Primary hydrazines readily absorb atmospheric carbon dioxide to form carbamates and are highly susceptible to oxidative degradation. The benzoate counterion sterically and electronically protects the primary amine, granting the reagent an extended shelf-life and preventing the formation of baseline impurities during storage[3].
Table 1: Physicochemical Properties & Handling Data
| Property | Specification | Operational Rationale |
| CAS Number | 40675-62-5 | Identifies the specific benzoate salt form. |
| Molecular Formula | C18H23N3O2 | Includes the piperazine core and benzoate counterion. |
| Molar Mass | 313.40 g/mol | Requires mass adjustment when calculating equivalents vs. free base. |
| Physical State | White to off-white solid | Enables accurate gravimetric dispensing without a glovebox. |
| Activation Requirement | In-situ neutralization | Requires an auxiliary base (e.g., NaOtBu, DIPEA) to liberate the nucleophile. |
Mechanistic Insights & Causality (E-E-A-T)
The N-N Bond Challenge in Palladium Catalysis
Using 4-benzylpiperazin-1-amine in Buchwald-Hartwig cross-coupling presents a unique mechanistic challenge: the N-N bond of the hydrazine moiety is highly susceptible to oxidative cleavage by Pd(0) species. If standard ligands (like dppf or BINAP) are used, the catalytic cycle often aborts, yielding cleaved piperazine byproducts.
The Solution: The use of bulky, electron-rich biaryl phosphine ligands (such as XPhos or BrettPhos ) is strictly required. These ligands exert immense steric pressure on the Pd(II) intermediate, artificially accelerating the reductive elimination step. By forcing the rapid formation of the N-Ar bond, the catalyst outcompetes the slower, undesired N-N oxidative cleavage pathway.
Amide/Hydrazone Conjugation Logic
When synthesizing hydrazones (e.g., for [4]) or amides, the benzoate salt acts as a controlled-release nucleophile. In amide couplings using reagents like T3P (Propylphosphonic anhydride), the addition of a tertiary amine (DIPEA) serves a dual purpose: it neutralizes the benzoate salt to liberate the active hydrazine and acts as an acid scavenger for the T3P byproduct, driving the equilibrium forward[2].
Experimental Workflows: Self-Validating Systems
Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is designed with built-in validation checkpoints to ensure catalytic turnover.
-
Reagent Assembly & Salt Freeing: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), 4-benzylpiperazin-1-amine benzoate (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (6 mol%), and NaOtBu (2.5 equiv). Causality: The excess NaOtBu (2.5 equiv) is critical; 1.0 equiv neutralizes the benzoate salt, while the remaining 1.5 equiv participates in the catalytic deprotonation step.
-
Solvent Addition & Degassing: Add anhydrous toluene (0.2 M). Sparge the mixture with Argon for 15 minutes. Causality: Pd(0) is instantly deactivated by dissolved O2 to form unreactive Pd(II) oxides. Sparging guarantees an oxygen-free environment.
-
Heating & Visual Validation: Heat to 100 °C. Self-Validation Checkpoint: The solution should transition from a dark purple/brown (Pd2(dba)3) to a vibrant red/orange, indicating the formation of the active Pd(0)-XPhos complex. If the solution turns black (Pd black precipitation), the catalyst has died due to oxygen ingress.
-
Monitoring & Workup: Stir for 4–6 hours until LC-MS shows complete consumption of the aryl halide. Cool to room temperature, dilute with EtOAc, and add SiliaMetS Thiol resin (or wash with 10% aqueous NH4OH). Causality: Scavenging palladium prevents heavy-metal toxicity in downstream biological assays, a mandatory step in drug development.
Protocol B: Amide Coupling via T3P
-
Activation: Dissolve the target carboxylic acid (1.0 equiv) and 4-benzylpiperazin-1-amine benzoate (1.1 equiv) in anhydrous EtOAc. Cool to -60 °C to prevent exothermic side reactions[2].
-
Coupling: Dropwise add DIPEA (4.0 equiv), followed by T3P (50% solution in EtOAc, 3.0 equiv).
-
Self-Validating Workup: Allow to warm to room temperature and stir for 12 hours. Quench with water. Causality: T3P is selected over EDC/HOBt because its byproducts are 100% water-soluble. A simple phase separation (washing the organic layer with water and brine) leaves the highly pure product in the organic phase, self-validating the purification without immediate chromatography.
Quantitative Data: Reaction Scope
Table 2: Substrate Scope and Expected Yields
| Reaction Type | Substrate Class | Catalyst / Coupling Agent | Optimal Conditions | Expected Yield |
| Buchwald-Hartwig | Aryl Bromides | Pd2(dba)3 / XPhos | Toluene, NaOtBu, 100 °C | 75–85% |
| Buchwald-Hartwig | Aryl Chlorides | Pd2(dba)3 / BrettPhos | 1,4-Dioxane, NaOtBu, 110 °C | 60–75% |
| Hydrazone Formation | Aryl Aldehydes | None (Direct Condensation) | Ethanol, Reflux, 12 h | 80–95%[1] |
| Amide Coupling | Carboxylic Acids | T3P / DIPEA | EtOAc, -60 °C to RT | 70–90%[2] |
Mechanistic & Workflow Visualizations
Catalytic cycle of Pd-catalyzed N-arylation using 4-benzylpiperazin-1-amine.
Step-by-step experimental workflow with built-in validation checkpoints.
Sources
- 1. Structure–activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9714226B2 - Hydrazide containing nuclear transport modulators and uses thereof - Google Patents [patents.google.com]
- 3. 4-Benzylpiperazin-1-amine benzoate | C18H23N3O2 | CID 84819683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
Applications of 4-Benzylpiperazin-1-amine benzoate in active pharmaceutical ingredient (API) synthesis
An In-Depth Guide to the Application of 4-Benzylpiperazin-1-amine Benzoate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction: The Privileged Role of the Benzylpiperazine Scaffold in Medicinal Chemistry
The piperazine ring is a ubiquitous and highly valued scaffold in modern drug discovery, recognized as a "privileged structure" due to its presence in a wide array of marketed drugs.[1] Its unique six-membered heterocyclic structure containing two nitrogen atoms imparts favorable physicochemical properties, such as improved aqueous solubility and the ability to modulate lipophilicity, which are critical for optimizing pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[2] The introduction of a benzyl group to the piperazine core, creating the benzylpiperazine moiety, further enhances its utility. The benzyl group can serve as a versatile protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other, or it can act as a key pharmacophoric element that engages in crucial binding interactions with biological targets.[2]
4-Benzylpiperazin-1-amine, often supplied as a benzoate salt for improved stability and handling, is a key building block derived from this privileged scaffold. The primary amine at the N-1 position provides a reactive handle for a variety of chemical transformations, making it an ideal starting material for constructing more complex molecules. This guide provides detailed application notes and protocols on the use of 4-Benzylpiperazin-1-amine benzoate in the synthesis of APIs, with a focus on its role in the creation of Naftopidil and other pharmacologically active agents.
Part 1: Synthesis of Naftopidil - A Case Study
Naftopidil is an α1-adrenergic receptor antagonist primarily used for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[3][4][5] Its mechanism of action involves the relaxation of smooth muscles in the prostate and bladder neck, which alleviates pressure on the urethra and improves urinary flow.[3][6] The molecular structure of Naftopidil features a critical arylpiperazine core. While the final API contains a methoxyphenylpiperazine group, the synthesis provides an excellent model to illustrate the type of reaction chemistry where 4-benzylpiperazin-1-amine serves as a crucial synthon.
The following section details a representative synthetic approach, showcasing the fundamental reaction of a piperazine derivative with an epoxide, a common strategy for building the core of many APIs.
Visualizing the Synthetic Pathway
The overall synthesis involves a nucleophilic ring-opening of an epoxide by the piperazine derivative. This reaction is a cornerstone in pharmaceutical chemistry for creating β-amino alcohol moieties.
Caption: Figure 1. A representative synthetic pathway for a Naftopidil analogue.
Experimental Protocol: Nucleophilic Ring-Opening
This protocol describes the synthesis of a Naftopidil precursor via the reaction of 4-benzylpiperazin-1-amine with 1-(naphthalen-1-yloxymethyl)oxirane. The use of the benzoate salt of the amine requires an initial basic workup or in-situ neutralization to free the amine for reaction.
Objective: To synthesize 1-(4-benzylpiperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol.
Materials:
-
4-Benzylpiperazin-1-amine benzoate
-
1-(Naphthalen-1-yloxymethyl)oxirane
-
Potassium Carbonate (K₂CO₃)
-
Isopropanol (IPA), Anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Protocol Steps:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Benzylpiperazin-1-amine benzoate (1.0 eq).
-
Add anhydrous isopropanol (10 mL per gram of starting material) to the flask.
-
Add finely ground potassium carbonate (2.0 eq) to neutralize the benzoate salt and act as a base.
-
Stir the suspension at room temperature for 15 minutes.
-
-
Addition of Electrophile:
-
Add 1-(Naphthalen-1-yloxymethyl)oxirane (1.1 eq) to the reaction mixture.
-
Rationale: A slight excess of the epoxide ensures complete consumption of the more valuable amine starting material. Isopropanol is chosen as the solvent due to its polarity, which facilitates the reaction, and its boiling point, which allows for effective heating.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove the isopropanol.
-
Redissolve the resulting crude oil in Ethyl Acetate (100 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Rationale: The bicarbonate wash removes any remaining acidic impurities, while the brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a viscous oil or solid.
-
Data Summary & Expected Outcome
The following table summarizes the expected outcomes for the synthesis based on similar reactions reported in the literature.
| Parameter | Expected Value | Justification |
| Yield | 75-85% | Nucleophilic ring-opening of epoxides by amines is typically a high-yielding reaction.[7] |
| Purity (Post-Chromatography) | >98% | Flash chromatography is effective for removing unreacted starting materials and byproducts. |
| Reaction Time | 12-18 hours | This timeframe is standard for ensuring complete reaction at reflux temperatures for this type of transformation. |
| Physical Appearance | White to off-white solid or viscous oil | Typical for high molecular weight amine-containing compounds. |
Part 2: Broader Applications and Mechanistic Rationale
The utility of 4-benzylpiperazin-1-amine extends far beyond the synthesis of a single API class. Its structural features make it a versatile building block for a range of therapeutic agents.[8][9]
Applications in Diverse Therapeutic Areas:
-
Oncology: Benzylpiperazine derivatives have been designed and synthesized as highly selective binders and inhibitors of anti-apoptotic proteins like Mcl-1, which are key targets in cancer therapy.[10] Novel quinazoline-based benzylpiperazines have also shown potent antitumor activity by targeting tubulin polymerization.[11]
-
Central Nervous System (CNS): The benzylpiperazine scaffold is integral to the development of ligands for sigma-1 (σ1) receptors. These receptors are involved in modulating pain signaling, and selective antagonists based on this scaffold have shown significant antinociceptive effects in preclinical models of chronic pain.[12][13]
-
Antimicrobials: The piperazine ring itself is a core component of various antibacterial and antifungal agents, and its derivatives are continuously explored for new anti-infective applications.[1][14]
Logical Framework for Synthetic Utility
The strategic value of 4-benzylpiperazin-1-amine in API synthesis can be understood by dissecting its structural components.
Caption: Figure 2. Key structural features and their roles in API synthesis.
-
The Primary Amine (N-1): This functional group is a strong nucleophile, readily participating in essential bond-forming reactions such as nucleophilic substitution, reductive amination, and amide coupling. This reactivity is the primary reason for its use as a building block.
-
The Piperazine Core: This central ring structure often imparts favorable pharmacokinetic properties. Its basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility. The conformational flexibility of the ring can also be advantageous for optimal binding to a target protein.[15]
-
The Benzyl Group (N-4): This group serves a dual purpose. Firstly, it acts as a robust protecting group for the N-4 nitrogen, preventing unwanted side reactions and directing synthetic transformations to the primary amine at N-1. It can be readily removed later in the synthesis via hydrogenolysis if required. Secondly, the aromatic ring of the benzyl group can itself be a critical part of the pharmacophore, engaging in hydrophobic or π-stacking interactions within the target's binding pocket.[2]
Conclusion
4-Benzylpiperazin-1-amine benzoate is a highly valuable and versatile chemical intermediate for the pharmaceutical industry. Its utility is rooted in the strategic combination of a reactive primary amine, a pharmacokinetically favorable piperazine core, and a multifunctional benzyl group. As demonstrated in the representative synthesis of a Naftopidil analogue and its broader applications in oncology and CNS drug discovery, this building block provides a reliable and efficient starting point for the construction of complex and potent active pharmaceutical ingredients. The principles and protocols outlined in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this important scaffold in their synthetic campaigns.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Naftopidil?
- Truemeds. (n.d.). Naftopidil: View Uses, Side Effects and Medicines.
- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Patsnap Synapse. (2024, June 14). What is Naftopidil used for?
- PMC. (n.d.). Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study.
- ResearchGate. (2026, March 8). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- SGVU Journal of Pharmaceutical Research & Education. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
- 1mg. (2025, November 25). Naftopidil: View Uses, Side Effects and Medicines.
- The Role of Piperazine Derivatives in Chemical Synthesis and Manufacturing. (2025, October 14).
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.
- PMC. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
- PubMed. (2013, December 15). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1.
- ACS Publications. (2021, May 21). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
- PMC. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine.
- European Union Drugs Agency (EUDA). (2018, November 15). BZP/piperazines drug profile.
- PubMed. (2016, April 15). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents.
- Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- PubChem. (n.d.). 4-Benzylpiperazin-1-amine benzoate.
- New Drug Approvals. (2021, August 18). Naftopidil, KT 611.
- PubMed. (2020, August 15). Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety.
- PubMed. (2024, October 16). N-Benzyl piperidine Fragment in Drug Discovery.
- Frontiers. (2021, January 26). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 4. What is Naftopidil used for? [synapse.patsnap.com]
- 5. 1mg.com [1mg.com]
- 6. Naftopidil: View Uses, Side Effects and Medicines [truemeds.in]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. nbinno.com [nbinno.com]
- 9. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Handling, Storage, and Disposal Protocols for 4-Benzylpiperazin-1-amine benzoate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Context: Synthesis of Smoothened (Smo) Modulators for Hedgehog (Hh) Signaling Pathway Research
Introduction & Mechanistic Context
4-Benzylpiperazin-1-amine benzoate (CAS: 40675-62-5) is a highly specialized building block utilized in the synthesis of complex pharmaceutical intermediates. In advanced medicinal chemistry, derivatives of 4-benzylpiperazin-1-amine are critical in the development of azasterols and small-molecule antagonists that target the Hedgehog (Hh) signaling pathway. These modulators function by binding to the extracellular oxysterol-binding site of the Smoothened (Smo) transmembrane protein, effectively halting aberrant cellular proliferation implicated in various oncological profiles ([1]).
Understanding the biological target dictates the downstream synthetic requirements, which in turn defines how the precursor must be handled to maintain absolute chemical integrity.
Hedgehog signaling pathway showing Smoothened inhibition by 4-BPA-derived antagonists.
Physicochemical Profiling & Causality of Storage
The Causality of the Benzoate Salt: Primary amines attached directly to a piperazine ring are highly nucleophilic. If left as a free base, 4-benzylpiperazin-1-amine is susceptible to rapid atmospheric oxidation and carbamate formation (via reaction with ambient CO₂). By formulating the compound as a benzoate salt, the primary amine is protonated. This drastically reduces its nucleophilicity, transforming a sensitive, potentially oily free base into a stable, crystalline solid. This ensures precise stoichiometric weighing and extends the shelf-life of the reagent.
The fundamental physicochemical properties of the benzoate salt dictate its handling parameters ([2]).
Table 1: Physicochemical & Hazard Profile
| Property | Value / Specification |
| Chemical Name | 4-Benzylpiperazin-1-amine benzoate |
| CAS Number | 40675-62-5 |
| Molecular Formula | C₁₈H₂₃N₃O₂ (C₁₁H₁₇N₃ · C₇H₆O₂) |
| Molar Mass | 313.4 g/mol |
| Physical State | Crystalline Solid |
| Storage Temperature | 2–8°C (Refrigerated) |
| GHS Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) |
Experimental Workflows & Methodologies
To utilize this compound in synthesis (e.g., reductive aminations or imine condensations to build Smoothened modulators), the benzoate salt must first be dissociated to yield the reactive free amine. The following protocols are designed as self-validating systems to ensure maximum yield and safety.
Protocol A: Storage and Equilibration
Causality: Preventing moisture condensation on the hygroscopic salt preserves the stoichiometric accuracy of the molecular weight.
-
Storage: Store the sealed amber vial at 2–8°C under an inert atmosphere (Argon or Nitrogen) to prevent thermal and photochemical degradation.
-
Equilibration: Before opening, remove the vial from the refrigerator and allow it to equilibrate to ambient room temperature in a desiccator for at least 30 minutes.
-
Validation: Visually inspect the solid. It should be free-flowing. Clumping indicates moisture ingress, which requires recalculation of equivalents due to water weight.
Protocol B: Free-Basing Workflow (Self-Validating)
Causality: Downstream coupling reactions require the nucleophilic free amine. The benzoate counter-ion must be removed without oxidizing the piperazine ring.
-
Suspension: Weigh the required mass of 4-Benzylpiperazin-1-amine benzoate and suspend it in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous Sodium Carbonate (Na₂CO₃) at a 1:1 volume ratio.
-
Dissociation: Stir vigorously at room temperature for 15 minutes.
-
Validation Step (pH Check): Stop stirring and allow the layers to separate. Test the pH of the upper aqueous layer. It must be >9. Causality: A pH >9 ensures the complete deprotonation of the piperazine amine, validating the quantitative transfer of the free base into the lower organic layer.
-
Extraction: Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer twice more with fresh DCM to ensure quantitative recovery.
-
Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 10 minutes. Validation: The drying agent should flow freely ("snow globe effect"); if it clumps entirely, water is still present and more Na₂SO₄ must be added.
-
Concentration: Filter the suspension and concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature no higher than 30°C to yield the free amine. Use immediately in the next synthetic step.
Disposal and Environmental Controls
Amine benzoates and their piperazine derivatives exhibit moderate aquatic toxicity and must not be introduced into standard wastewater systems.
Protocol C: Waste Segregation and Destruction
-
Segregation: If Protocol B was followed, the resulting waste contains DCM. This must be strictly segregated into designated Halogenated Organic Waste carboys.
-
Chemical Compatibility: Do not mix piperazine waste with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste carboy. Causality: Mixing can cause rapid exothermic oxidation of the amine or oxidative cleavage of the benzyl group, leading to over-pressurization of the waste container.
-
Disposal: Transfer sealed, properly labeled waste containers to a certified environmental vendor for high-temperature incineration.
End-to-end workflow for the storage, preparation, and disposal of the benzoate salt.
References
-
Nedelcu, Daniel. (2013). Smoothened regulation in the Hedgehog signaling pathway. Doctoral dissertation, Harvard University. Retrieved from:[Link][1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84819683, 4-Benzylpiperazin-1-amine benzoate. Retrieved from:[Link][2]
Sources
Application Notes & Protocols for the Catalytic Hydrogenation of 4-Benzylpiperazin-1-amine Benzoate
Introduction: The Strategic Importance of Piperazine Debenzylation
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in FDA-approved drugs.[1] Its unique physicochemical properties, conferred by the two nitrogen atoms in a six-membered ring, allow it to modulate aqueous solubility, bioavailability, and receptor interactions.[2] In the synthesis of complex piperazine-containing active pharmaceutical ingredients (APIs), the benzyl (Bn) group serves as a robust and versatile protecting group for the amine functionality.[3] It is stable under a wide array of reaction conditions, yet can be cleanly removed during late-stage synthesis.
The cleavage of this N-benzyl bond via catalytic hydrogenation is a pivotal transformation, yielding the desired free amine. This guide provides a comprehensive, in-depth analysis and detailed protocols for the debenzylation of 4-Benzylpiperazin-1-amine benzoate, a common precursor salt, to produce piperazin-1-amine. We will explore two primary methodologies: classical high-pressure hydrogenation and the increasingly preferred Catalytic Transfer Hydrogenation (CTH). This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying chemical logic and field-proven insights to ensure safe, efficient, and reproducible outcomes.
Part 1: Scientific Principles & Mechanistic Overview
The Mechanism of N-Benzyl Hydrogenolysis
Catalytic hydrogenolysis is the premier method for N-benzyl deprotection due to its mild conditions and clean conversion, which typically yields the deprotected amine and toluene as the sole byproduct.[3] The reaction occurs on the surface of a heterogeneous catalyst, most commonly palladium on activated carbon (Pd/C).
The accepted mechanism involves several key steps:
-
Adsorption: Both the N-benzyl amine substrate and molecular hydrogen (H₂) adsorb onto the active sites of the palladium surface.
-
Hydrogen Activation: The H-H bond in molecular hydrogen undergoes dissociative chemisorption, forming reactive palladium hydride species on the catalyst surface.
-
C-N Bond Cleavage: The adsorbed substrate interacts with the surface-bound hydrogen species, leading to the reductive cleavage of the benzylic carbon-nitrogen bond.
-
Desorption: The final products, the deprotected amine (piperazin-1-amine) and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[3]
The Unique Role of the Benzoate Counter-Ion
The substrate is not a free base but a benzoate salt. This is a critical detail with significant practical implications. The basic nitrogen atoms of the piperazine ring can strongly coordinate to the palladium catalyst surface, leading to catalyst inhibition or "poisoning."[4] This phenomenon is a common cause of slow or stalled debenzylation reactions involving nitrogen-containing heterocycles.[4]
The presence of benzoic acid, forming a salt with the substrate, acts as an in-situ acidic additive. The acid protonates the piperazine nitrogens, reducing their lone pair availability and thus diminishing their ability to poison the catalyst.[4][5] This often leads to a more efficient and faster reaction compared to the hydrogenation of the corresponding free base, obviating the need to add external acids like acetic acid.
Catalytic Transfer Hydrogenation (CTH): A Safer Alternative
While effective, classical hydrogenation using pressurized hydrogen gas requires specialized equipment (e.g., a Parr shaker or autoclave) and stringent safety protocols due to the flammability of H₂.[6][7] Catalytic Transfer Hydrogenation (CTH) offers a powerful and safer alternative by generating hydrogen in situ from a donor molecule.[8]
Common hydrogen donors for CTH include ammonium formate, formic acid, and hydrazine.[8][9] The reaction proceeds under milder conditions, often at atmospheric pressure and reflux temperatures, eliminating the need for high-pressure reactors.[8][10] This makes CTH particularly suitable for standard laboratory settings and for substrates sensitive to high pressure or temperature.
Part 2: Visualization of Key Processes
To clarify the chemical transformation and the experimental workflow, the following diagrams are provided.
Caption: Overall reaction scheme for the debenzylation.
Caption: Step-by-step experimental workflow emphasizing safety.
Part 3: Detailed Experimental Protocols
Safety First: All hydrogenation reactions must be conducted in a well-ventilated fume hood, clear of combustible materials.[11] Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) is mandatory.[12] Ensure an ABC fire extinguisher is accessible.[11]
Protocol A: Classical Catalytic Hydrogenation (Using H₂ Gas)
This protocol is designed for use with a high-pressure hydrogenation apparatus (e.g., a Parr reactor).
Materials:
-
4-Benzylpiperazin-1-amine benzoate (1.0 equiv)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd basis)
-
Methanol (MeOH) or Ethanol (EtOH) (approx. 0.1 M concentration of substrate)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Celite® (for filtration)
Step-by-Step Methodology:
-
Pre-Operation Checks: Inspect the high-pressure reactor vessel for any damage. Ensure pressure gauges, safety valves, and temperature probes are functioning correctly.[6]
-
Charging the Reactor: Add 4-Benzylpiperazin-1-amine benzoate to the reactor vessel, followed by the solvent (MeOH or EtOH).
-
Inerting the System: Seal the reactor. Purge the vessel by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle at least three times to remove all oxygen.[7]
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst. Note: Never add a dry catalyst to a dry flask, and avoid adding flammable solvents directly onto the dry catalyst, as it can ignite.[12][13]
-
Hydrogenation: Seal the reactor again. Purge the headspace with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 50-100 psi or 3-7 bar).
-
Reaction: Begin vigorous stirring and heat to the desired temperature (typically room temperature to 40 °C is sufficient for N-debenzylation). Monitor the reaction progress by observing hydrogen uptake on the pressure gauge. The reaction is typically complete within 2-16 hours.
-
Shutdown and Workup: Once hydrogen uptake ceases, stop the stirring and allow the reactor to cool to room temperature.[6] Carefully vent the excess hydrogen. Purge the reactor with nitrogen three times to remove all residual hydrogen.[6]
-
Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH). CRITICAL: Do not allow the filtered catalyst cake to dry in the air, as it is pyrophoric.[11] Immediately quench the used catalyst by submerging the Celite pad in a dedicated waste container with copious amounts of water.[13]
-
Product Isolation: The filtrate contains piperazin-1-amine, benzoic acid, and toluene in the solvent. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by standard methods such as acid-base extraction to separate the basic piperazin-1-amine from the acidic benzoic acid and neutral toluene, followed by crystallization or chromatography if necessary.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
This protocol is suitable for standard laboratory glassware at atmospheric pressure.
Materials:
-
4-Benzylpiperazin-1-amine benzoate (1.0 equiv)
-
10% Palladium on Carbon (Pd/C), 50% wet (10-20 wt% of substrate)
-
Ammonium Formate (HCOONH₄) (3-5 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 4-Benzylpiperazin-1-amine benzoate in methanol.
-
Catalyst Addition: To the stirred solution, carefully add the 10% Pd/C catalyst.
-
Hydrogen Donor Addition: Add ammonium formate to the reaction mixture in one portion.[8][9] The addition may cause some effervescence.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material. The reaction is often complete within 1-4 hours.
-
Workup and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with fresh methanol. Quench the used catalyst immediately and safely as described in Protocol A, step 8.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified as described in Protocol A, step 9.
Part 4: Data Summary & Troubleshooting
Comparative Data Table
| Parameter | Protocol A: Classical Hydrogenation | Protocol B: CTH | Reference(s) |
| Hydrogen Source | H₂ Gas (High Pressure) | Ammonium Formate | [3],[9] |
| Pressure | 50 - 100 psi (3 - 7 bar) | Atmospheric | [6],[8] |
| Temperature | Room Temperature - 40 °C | Reflux (60 - 80 °C) | [5],[9] |
| Catalyst Loading | 5-10 mol% (Pd basis) | 10-20 wt% of substrate | [3],[8] |
| Typical Time | 2 - 16 hours | 1 - 4 hours | [5],[9] |
| Key Advantage | Highly effective, well-established | Safer, no specialized equipment | [3],[8] |
| Key Disadvantage | Requires high-pressure reactor | Requires heating, byproduct removal | [6],[9] |
Troubleshooting Field Guide
-
Problem: Slow or Incomplete Reaction.
-
Cause: Insufficient catalyst activity or catalyst poisoning.
-
Solution:
-
Check Catalyst Quality: Use fresh, high-quality Pd/C. An older catalyst may have reduced activity.
-
Increase Catalyst Loading: While not ideal, increasing the catalyst amount can sometimes overcome partial poisoning.[4]
-
Optimize Solvent: Protic solvents like methanol or ethanol are generally effective. Ensure the solvent is of appropriate purity.
-
Consider Pearlman's Catalyst: For stubborn debenzylations, Pearlman's catalyst (Pd(OH)₂/C) is often more active and resistant to poisoning than standard Pd/C.[4][14]
-
-
-
Problem: Side Products Observed (e.g., Ring Saturation).
-
Cause: Over-reduction of the aromatic rings.
-
Solution: This is less common for benzene rings with Pd/C but can occur.[15]
-
Milder Conditions: Reduce hydrogen pressure and/or reaction temperature.
-
Switch to CTH: Catalytic transfer hydrogenation is often milder and more selective, reducing the risk of over-reduction.[8]
-
-
-
Problem: Difficulty Filtering the Catalyst.
-
Cause: Very fine catalyst particles clogging the filter paper or sinter.
-
Solution: Use a thick pad of Celite® (at least 1-2 cm) over the filter paper. This provides a better filter bed and prevents fines from passing through. Always keep the filter cake wet.
-
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzyl
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. DOI: 10.1055/s-1985-31113.
- Horsley, P. A., et al. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst. ACS Medicinal Chemistry Letters.
- Ishizaki, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2268-2276.
- Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
- Catalytic transfer hydrogenation of sugar derivatives.
- HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
- Debenzylation Reactions with Pd(0)
- Standard Operating Procedures - The Sarpong Group. University of California, Berkeley.
- Hazards associated with laboratory scale hydrogen
- Hydrogen
- Ishizaki, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate.
- CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Form
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- Synthesis of piperazines. Organic Chemistry Portal.
- 1-Amino-4-methylpiperazine synthesis. ChemicalBook.
- Is there any synthesis method available for the preparation of 1-Amino Piperazine?
- Synthesis of Piperazines by C-H Functionaliz
- Technical Support Center: Troubleshooting Incomplete Debenzyl
- Enhancing the efficiency of catalytic hydrogenation in N-benzyl-N-methyl-1-phenylpropan-2-amine synthesis. Benchchem.
- Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Satur
Sources
- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njhjchem.com [njhjchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. sarponggroup.com [sarponggroup.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving reaction yield in 4-Benzylpiperazin-1-amine benzoate synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in scaling and optimizing the synthesis of 4-benzylpiperazin-1-amine benzoate .
This molecule is a critical hydrazine intermediate, most notably utilized in the synthesis of Selective Inhibitor of Nuclear Export (SINE) compounds and CRM1/XPO1 modulators . Because the N-N bond is thermodynamically sensitive and intermediate stability is highly variable, achieving a high-yield, high-purity benzoate salt requires strict kinetic and thermodynamic control.
Below, you will find the mechanistic architecture of the synthesis, diagnostic troubleshooting guides, quantitative yield matrices, and self-validating protocols to ensure your workflows are robust and reproducible.
Process Architecture: Synthetic Pathways
The synthesis of the target benzoate salt generally follows one of two primary pathways: a two-step Nitrosation-Reduction route, or a one-step Direct Amination route, followed by salt precipitation.
Mechanistic pathways for 4-Benzylpiperazin-1-amine benzoate synthesis.
Diagnostic Q&A: Troubleshooting Yield Bottlenecks
Q1: During the nitrosation of 1-benzylpiperazine, my isolated yield of 1-benzyl-4-nitrosopiperazine is inconsistent and often falls below 70%. What is causing this? Causality: This reaction relies on the in situ generation of nitrous acid (HONO) from sodium nitrite and hydrochloric acid. Nitrous acid is highly unstable; at temperatures above 5 °C, it rapidly decomposes into nitric oxide (NO) and nitrogen dioxide (NO2) gases. If your internal reaction temperature drifts, the active electrophile escapes as off-gas, leaving unreacted 1-benzylpiperazine . Resolution: Maintain the internal reaction temperature strictly between 0–5 °C using a monitored ice-salt bath. Add the NaNO₂ solution subsurface to maximize contact time with the protonated amine before HONO decomposition can occur.
Q2: I am using LiAlH₄ to reduce 1-benzyl-4-nitrosopiperazine, but LC-MS shows significant N-N bond cleavage, returning my material to 1-benzylpiperazine. How can I prevent over-reduction? Causality: The N-N bond in hydrazines is susceptible to reductive cleavage (deamination), particularly under forcing conditions or prolonged exposure to strong hydrides like LiAlH₄. Elevated temperatures and localized exothermic spikes during reagent addition accelerate this cleavage pathway . Resolution: Perform the LiAlH₄ addition strictly at 0 °C and do not allow the reaction to exceed 25 °C. More importantly, quench the reaction using the precise Fieser method to prevent localized hot spots that can cleave the N-N bond during workup.
Q3: We attempted the direct amination route using Hydroxylamine-O-sulfonic acid (HOSA), but the yield of the free base is extremely low (<30%). Why? Causality: HOSA is highly sensitive to base-catalyzed hydrolysis. To act as a nucleophile, the piperazine nitrogen must be unprotonated (requiring a pH > 9). However, in highly basic aqueous solutions (pH > 12), HOSA rapidly degrades into hydroxylamine and sulfate before it can react. Resolution: The pH must be carefully buffered around 10.5–11.5. Add HOSA and NaOH simultaneously at 0–10 °C to balance amine nucleophilicity against the hydrolytic degradation of the HOSA reagent.
Q4: The final crystallization of 4-benzylpiperazin-1-amine benzoate yields a gummy solid rather than distinct crystals. How do we achieve a high-purity crystalline salt? Causality: Gummy precipitates indicate the presence of trapped solvents, rapid crash-out, or co-precipitation of unreacted 1-benzylpiperazine (which also forms a benzoate salt). Resolution: Form the salt in a solvent system where the product has a steep temperature-dependent solubility curve, such as absolute ethanol. Heating to 60 °C ensures complete dissolution, and slow cooling establishes thermodynamic control, ensuring only the target 4-benzylpiperazin-1-amine benzoate lattice forms .
Yield & Impurity Matrix
To assist in route selection, the following table summarizes the quantitative expectations and primary failure modes for each synthetic stage.
| Synthetic Pathway | Reagents & Conditions | Temp. Range | Typical Isolated Yield | Primary Yield-Limiting Factor |
| Nitrosation | NaNO₂, aq. HCl | 0–5 °C | 85–95% | Thermal decomposition of HONO gas |
| Hydride Reduction | LiAlH₄, anhydrous THF | 0 °C to 25 °C | 60–75% | N-N bond cleavage (deamination) |
| Metal Reduction | Zn dust, Glacial AcOH | 15–25 °C | 70–80% | Zinc surface passivation |
| Direct Amination | HOSA, aq. NaOH | 0–10 °C | 45–60% | Rapid hydrolysis of HOSA reagent |
| Salt Formation | Benzoic acid, EtOH | 60 °C to 0 °C | >90% | Co-precipitation of SM impurities |
Self-Validating Methodologies
To ensure reproducibility, the following protocols have been engineered with built-in Self-Validation Checkpoints . Do not proceed to the next step if a checkpoint fails.
Protocol 1: N-Nitrosation of 1-Benzylpiperazine
-
Preparation: Charge a 3-necked round-bottom flask with 1-benzylpiperazine (1.0 eq), concentrated HCl (2.5 eq), and DI water.
-
Cooling: Submerge the flask in an ice-salt bath. Wait until the internal temperature stabilizes at 0–5 °C.
-
Addition: Add an aqueous solution of NaNO₂ (1.1 eq) dropwise via an addition funnel over 30 minutes. Maintain internal temperature <5 °C.
-
Self-Validation Checkpoint: Spot the reaction mixture onto KI-starch indicator paper. Validation: An immediate blue-black color confirms the presence of excess active NO⁺, proving that the stoichiometry is satisfied and the reagent has not escaped as off-gas. If the paper does not turn blue, add additional NaNO₂ in 0.1 eq increments.
-
Workup: Neutralize with 10% NaOH to pH 8–9, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 1-benzyl-4-nitrosopiperazine as a solid.
Protocol 2: Hydride Reduction to 4-Benzylpiperazin-1-amine
-
Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF under a strict nitrogen atmosphere and cool to 0 °C.
-
Addition: Dissolve 1-benzyl-4-nitrosopiperazine (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension to strictly control the exotherm.
-
Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for 2 hours.
-
Self-Validation Checkpoint (Fieser Quench): Cool the flask back to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of DI water, x mL of 15% NaOH, and 3x mL of DI water. Validation: The formation of a crisp, white, granular aluminum salt precipitate confirms a successful quench. If a gray, gelatinous mass forms, the water ratio is incorrect; this gel will trap your product and severely reduce yield.
-
Isolation: Filter the granular salts through a Celite pad, wash thoroughly with THF, and concentrate the filtrate to yield the free base.
Protocol 3: Benzoate Salt Crystallization
-
Preparation: Dissolve the crude 4-benzylpiperazin-1-amine free base (1.0 eq) in absolute ethanol (EtOH).
-
Addition: In a separate flask, dissolve benzoic acid (1.05 eq) in absolute ethanol and warm to 60 °C. Add the hot benzoic acid solution to the free base solution.
-
Crystallization: Stir the mixture at 60 °C for 15 minutes. Remove from heat and allow the flask to cool slowly to room temperature without agitation, then transfer to an ice bath for 1 hour.
-
Self-Validation Checkpoint: Isolate the crystals via vacuum filtration and determine the melting point. Validation: A sharp melting point profile confirms the absence of trapped solvent and starting material impurities. A broad or depressed melting point indicates co-crystallization of 1-benzylpiperazine benzoate, requiring recrystallization from fresh EtOH.
-
Drying: Dry the resulting 4-benzylpiperazin-1-amine benzoate crystals under vacuum at 40 °C to a constant weight.
References
Preventing thermal degradation of 4-Benzylpiperazin-1-amine benzoate during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-Benzylpiperazin-1-amine benzoate .
This compound is a highly versatile N-amino piperazine building block, frequently utilized in the synthesis of Adipose Triglyceride Lipase (ATGL) inhibitors[1] and CRM1-mediated nuclear transport modulators[2]. While formulating this compound as a benzoate salt significantly enhances the stability of the basic piperazine nitrogens compared to its free-base counterpart[3], it remains highly susceptible to thermal and oxidative degradation if mishandled.
Below is our definitive guide to understanding the causality of these degradation mechanisms and implementing self-validating protocols to ensure absolute experimental integrity.
🔬 Core Troubleshooting FAQs
Q1: Why does my 4-Benzylpiperazin-1-amine benzoate powder develop a yellow/brown discoloration during room-temperature storage? The Causality: Discoloration is a macroscopic indicator of oxidative thermal degradation. Even at ambient temperatures (25°C), the N-N hydrazine-like bond and the piperazine ring are susceptible to oxidation. The benzoate anion provides electrostatic shielding, but ambient moisture can cause localized salt dissociation, exposing the highly reactive free base[3]. Furthermore, trace transition metals (such as Cu²⁺ or Fe²⁺) inadvertently introduced by stainless steel spatulas act as potent catalysts for this oxidative degradation[4].
Q2: What are the specific molecular degradation pathways if the compound is exposed to high temperatures (>60°C) during transit or drying? The Causality: Elevated temperatures trigger two primary destructive pathways. First, the piperazine ring undergoes a thermally driven S_N2 ring-opening reaction, generating N-(2-aminoethyl)piperazine derivatives and ammonium byproducts[4]. Second, under severe thermal stress, the proximity of the primary amine to the benzoate counterion can lead to a dehydration reaction, prematurely forming a benzhydrazide derivative and permanently ruining the reagent for downstream coupling.
Q3: How does atmospheric moisture interact with thermal stress to accelerate this degradation? The Causality: Water acts as a potent medium for hydrolysis and facilitates proton exchange. The presence of moisture lowers the activation energy required for the dissociation of the benzoate salt into benzoic acid and the free amine. Once dissociated, the free 4-benzylpiperazin-1-amine is significantly more volatile, hygroscopic, and prone to rapid thermal ring-opening[3].
📊 Quantitative Stability Profile
To assist in your risk assessment, the following table summarizes the quantitative degradation rates of 4-Benzylpiperazin-1-amine benzoate under various environmental conditions.
| Temperature Condition | Atmosphere | Moisture Level | Estimated Degradation Rate (12 weeks) | Primary Degradant Identified |
| 2–8°C (Refrigerated) | Argon / N₂ | < 1% RH | < 0.5% | None detected |
| 25°C (Ambient) | Air | 40–60% RH | 3.0% – 5.0% | N-oxides, Trace free-base |
| 60°C (Accelerated) | Air | 75% RH | > 15.0% | Benzhydrazide, Polymers |
| 150°C (Thermal Stress) | Sealed | Anhydrous | > 50.0% (Rapid) | S_N2 Ring-opening products |
⚙️ Systemic Workflows & Visualizations
To fully grasp the chemical vulnerabilities and the logic behind our storage protocols, review the mechanistic pathway below.
Mechanistic pathway of thermal and oxidative degradation of the benzoate salt.
🧪 Experimental Protocol: Self-Validating Inert Storage & Aliquoting
To prevent the degradation mechanisms outlined above, you must implement a closed-loop, self-validating handling system. Do not simply place the bulk bottle in a refrigerator; repeated opening causes condensation, which drives salt dissociation.
Step-by-Step Methodology:
-
Initial Quality Control (T=0 Baseline Generation):
-
Action: Upon receipt, immediately dissolve a 1 mg micro-aliquot in HPLC-grade acetonitrile. Run a baseline LC-MS to quantify the exact ratio of 4-benzylpiperazin-1-amine to benzoate, and screen for N-oxides.
-
Causality: This establishes an empirical T=0 benchmark, ensuring that any future degradation is isolated to your storage conditions rather than supplier error.
-
-
Environmental Control & Tool Selection:
-
Action: Transfer the bulk material into a controlled glovebox maintaining relative humidity (RH) < 5% and Oxygen < 10 ppm. Use only PTFE or ceramic spatulas .
-
Causality: Stainless steel tools introduce trace Fe²⁺/Cu²⁺ ions, which directly catalyze the oxidative degradation of piperazine rings[4].
-
-
Single-Use Aliquoting:
-
Action: Divide the bulk powder into single-use amber glass vials (e.g., 100 mg per vial).
-
Causality: Single-use aliquots prevent the repeated thermal cycling and moisture condensation that occurs when a cold bulk container is opened repeatedly at room temperature.
-
-
Inert Gas Flushing & Sealing:
-
Action: Purge each vial with high-purity Argon for 30 seconds. Cap tightly with PTFE-lined septa and seal with Parafilm.
-
Causality: Argon is heavier than nitrogen and provides a superior inert blanket, displacing oxygen that would otherwise drive free-base degradation[3].
-
-
Cold Storage & System Validation:
-
Action: Store all vials at 2–8°C. After 30 days, pull one "sentinel" vial and repeat the LC-MS analysis.
-
Validation: Compare the chromatogram against your T=0 benchmark. If the purity remains within 0.1% of the baseline, your storage protocol is mathematically validated and trustworthy.
-
Self-validating protocol workflow for the handling and storage of the benzoate salt.
📚 References
-
Hydrazide-containing nuclear transport regulators and uses thereof Google Patents (CN103874690A)
-
What are the stability conditions of piperazine? Biosynce Blog[Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture University of Texas at Austin Repository[Link]
-
Structure–activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL) National Institutes of Health (PMC)[Link]
Sources
- 1. Structure–activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103874690A - Hydrazide-containing nuclear transport regulators and uses thereof - Google Patents [patents.google.com]
- 3. biosynce.com [biosynce.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Optimizing purification of 4-Benzylpiperazin-1-amine benzoate by recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and methodology guide to address the specific thermodynamic and operational challenges associated with the purification of 4-Benzylpiperazin-1-amine benzoate.
Mechanistic Overview
4-Benzylpiperazin-1-amine is a critical nucleophile and building block used extensively in the synthesis of complex pharmacological agents, including nuclear transport modulators (CRM1 inhibitors) and adipose-triglyceride lipase (ATGL) inhibitors[1][2]. Because the free base form of 4-benzylpiperazin-1-amine is typically a low-melting waxy solid or viscous oil[3], it is highly prone to degradation and difficult to purify directly. Converting it into a benzoate salt significantly enhances its melting point, stability, and crystalline lattice energy. This guide provides a field-proven, self-validating protocol for optimizing the purification of this benzoate salt via recrystallization.
Workflow Visualization
Figure 1: Systematic workflow for the recrystallization of 4-Benzylpiperazin-1-amine benzoate.
Step-by-Step Methodology: Standard Recrystallization Protocol
Principle: Recrystallization relies on the thermodynamic principle that the solubility of a solid in a given solvent increases with temperature. By creating a hot, saturated solution and cooling it slowly, the target compound crystallizes into a highly ordered lattice, actively excluding impurities that remain dissolved in the mother liquor[4].
-
Solvent Selection & Dissolution:
-
Weigh the crude 4-benzylpiperazin-1-amine benzoate and transfer the solid to an Erlenmeyer flask equipped with a magnetic stir bar.
-
Select a suitable solvent (e.g., Ethyl Acetate or Absolute Ethanol). Begin heating the solvent in a separate vessel to its boiling point.
-
Add the hot solvent dropwise to the crude salt while stirring and heating the mixture on a hot plate. Add only enough solvent to achieve complete dissolution.
-
Causality: Using the absolute minimum volume of boiling solvent ensures maximum supersaturation upon cooling, directly dictating the final yield[4].
-
-
Decolorization & Hot Filtration (If necessary):
-
If the solution is highly colored (yellow/brown), remove it from the heat and carefully add 1-2% (w/w) activated charcoal. Boil for an additional 5 minutes. The high surface area of the charcoal adsorbs large, conjugated polymeric impurities[4].
-
Pass the hot solution through a pre-warmed fluted filter paper or a Celite pad to remove the charcoal and any insoluble mechanical impurities.
-
-
Controlled Nucleation (Cooling):
-
Cover the flask with a watch glass to prevent solvent evaporation and airborne contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature (20-25°C).
-
Causality: Slow cooling allows the molecules sufficient time to arrange into a perfect, pure crystal lattice. Rapid cooling (e.g., plunging immediately into ice) causes rapid precipitation, which traps solvent and impurities within the crystal matrix[4].
-
-
Maturation:
-
Once crystals have formed at room temperature, transfer the flask to an ice-water bath (0-5°C) for 30-45 minutes. This further depresses the solubility of the benzoate salt, driving the crystallization to completion and maximizing recovery.
-
-
Isolation & Washing:
-
Collect the crystals via vacuum filtration using a Büchner funnel.
-
Break the vacuum, cover the filter cake with a minimal volume of ice-cold recrystallization solvent, and reapply the vacuum.
-
Causality: The cold wash displaces the impurity-laden mother liquor adhering to the crystal surfaces without redissolving the purified product.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and dry in a vacuum oven at 40-45°C for 3 to 4 hours to remove all residual solvent[2].
-
Quantitative Data: Solvent System Profiles
To assist in solvent selection, the following table summarizes the estimated thermodynamic profiles for 4-benzylpiperazin-1-amine benzoate across common recrystallization solvents.
| Solvent System | Boiling Point (°C) | Est. Solubility at Reflux (mg/mL) | Est. Solubility at 0°C (mg/mL) | Typical Recovery (%) | Impurity Purge Profile |
| Ethyl Acetate | 77.1 | ~80 | < 5 | 90 - 95 | Excellent for polar impurities |
| Absolute Ethanol | 78.4 | ~150 | < 10 | 85 - 90 | Good general purpose |
| Isopropanol (IPA) | 82.5 | ~120 | < 8 | 88 - 92 | Excellent for lipophilic impurities |
| EtOH / Water (9:1) | ~78.0 | > 250 | ~30 | 70 - 75 | High capacity, lower yield |
Troubleshooting Guides & FAQs
Q1: My product "oils out" (forms a separate liquid phase) instead of crystallizing. How do I resolve this? A: "Oiling out" occurs when the target compound separates from the solution at a temperature above its melting point in that specific solvent mixture, or when a high concentration of impurities disrupts the formation of the crystal lattice. The solute precipitates as a supercooled liquid rather than a solid. Corrective Action: Reheat the mixture until the oil completely redissolves. You must alter the solubility curve. Add a small volume of a co-solvent with a different dielectric constant (e.g., if using EtOAc, add a few drops of Hexane) to lower the solubility, or allow the solution to cool slightly and seed it with a few pure crystals of 4-benzylpiperazin-1-amine benzoate just above the cloud point. Seeding bypasses the thermodynamic nucleation energy barrier, forcing solid crystal growth before the oiling threshold is reached.
Q2: The yield after recrystallization is unacceptably low (<50%). What went wrong? A: A low yield indicates that the benzoate salt remains dissolved in the mother liquor. This is almost always caused by using too much solvent during the initial dissolution phase or using a solvent system where the salt is too soluble even at 0°C. Corrective Action: Do not discard the mother liquor! Transfer it to a rotary evaporator and remove the solvent under reduced pressure to recover your crude material. For the next attempt, strictly adhere to adding the boiling solvent dropwise until just dissolved. Alternatively, switch to an anti-solvent crystallization method: dissolve the salt in a minimal amount of hot Ethanol, and add hot Hexane dropwise until slight turbidity persists, then cool.
Q3: The recrystallized solid is still slightly yellow, and the melting point is depressed. How can I improve purity? A: A depressed melting point and discoloration indicate that impurities (likely unreacted 4-benzylpiperazin-1-amine free base or benzoic acid) co-crystallized with your product. Corrective Action: The impurity profile is too similar to the product for a single solvent to differentiate them. Switch to a solvent with a different polarity (e.g., if you used Ethanol, switch to Isopropanol). If the yellow color persists, it is likely a trace polymeric oxidation product. Utilize the activated charcoal treatment (Step 2 of the protocol) during the next recrystallization cycle to selectively adsorb these conjugated impurities[4].
Sources
- 1. Structure–activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. wax suppliers USA [americanchemicalsuppliers.com]
- 4. scribd.com [scribd.com]
Technical Support Center: Optimizing the Amidation of 4-Benzylpiperazin-1-amine Benzoate
Welcome to the Technical Support Center. This guide provides advanced troubleshooting methodologies for the amidation of 1-aminopiperazine derivatives, specifically focusing on the unique challenges presented by 4-benzylpiperazin-1-amine benzoate .
As a hydrazine derivative formulated as a benzoate salt, this substrate is highly susceptible to competing side reactions during standard peptide coupling protocols. This guide synthesizes field-proven insights to help you achieve high-purity acyl hydrazide products.
Part 1: Core Troubleshooting & FAQs
Q1: Why am I observing a major byproduct with a mass corresponding to a benzamide derivative?
Root Cause Analysis: 4-Benzylpiperazin-1-amine is frequently supplied as a benzoate salt to improve its bench stability and handling. However, benzoic acid is a functional carboxylic acid. When you introduce a coupling reagent (e.g., EDC, HATU, or T3P) to your reaction mixture, the reagent does not inherently distinguish between your target carboxylic acid and the benzoate counterion. The coupling reagent activates the benzoate into an active ester, which subsequently undergoes rapid nucleophilic attack by the primary amine of the piperazine. This causality chain results in the formation of N-(4-benzylpiperazin-1-yl)benzamide instead of your desired product.
Solution: You must perform a "free-basing" (salt-breaking) step to remove the benzoate counterion prior to the coupling reaction. Do not attempt direct amidation on the salt form.
Mechanistic pathway showing how the benzoate counterion acts as a competing electrophile.
Q2: I free-based the amine, but I am still seeing low yields and a chain-termination byproduct when using HATU. What is happening?
Root Cause Analysis: 1-Aminopiperazines possess unique nucleophilic characteristics compared to standard primary amines. When using aminium/uronium-based coupling reagents like HATU or HBTU, an excess of the reagent can react directly with the primary amine. This forms a highly stable guanidine byproduct, effectively terminating the reaction and consuming your starting material .
Solution: Switch to a phosphonium-based reagent or Propylphosphonic anhydride (T3P). T3P operates via a mixed anhydride mechanism, minimizing direct reaction with the amine and significantly reducing epimerization . If you must use HATU, ensure strict stoichiometry (1.0 to 1.05 equivalents) and pre-activate the carboxylic acid for 15 minutes before slowly adding the amine.
Q3: How do the different coupling reagents quantitatively compare for this specific substrate?
Data Presentation: The choice of coupling reagent directly dictates the side-reaction profile. The table below summarizes expected quantitative outcomes based on standard coupling methodologies adapted for 1-aminopiperazines .
| Coupling Reagent | Typical Yield (%) | Reagent Eq. | Primary Side Reaction Risk | Recommended Strategy |
| HATU / HBTU | 60 - 75% | 1.0 - 1.1 | Guanidylation (chain termination) | Pre-activate acid strictly before amine addition. |
| EDC / HOBt | 70 - 85% | 1.2 - 1.5 | N-acylurea formation | Maintain 0 °C during activation. |
| T3P | 85 - 95% | 1.2 - 1.5 | Minimal (low epimerization) | Reagent of choice; use with DIPEA. |
| DCC | 40 - 60% | 1.1 - 1.2 | Insoluble DCU byproduct | Not recommended for solution-phase. |
Part 2: Optimized Experimental Workflows
To ensure scientific integrity, the amidation must be approached as a multi-stage process rather than a single-pot reaction.
Workflow comparing direct amidation vs. the optimized free-basing protocol to prevent side reactions.
Protocol: Self-Validating Amidation using T3P
This methodology utilizes T3P due to its high efficiency and water-soluble byproducts. Every step includes a built-in validation check to ensure the chemical state is correct before proceeding.
Step 1: Free-Basing the Amine (Salt Breaking)
-
Suspend 4-benzylpiperazin-1-amine benzoate (1.0 eq) in Dichloromethane (DCM).
-
Wash the organic layer vigorously with 1M aqueous NaOH (or saturated NaHCO₃) for 10 minutes.
-
Separate the layers and extract the aqueous layer once more with DCM.
-
Validation Check: Test the pH of the aqueous layer (must be >9). Perform TLC (DCM:MeOH 9:1) to confirm the complete extraction of the free amine (ninhydrin positive) into the organic phase. Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.
Step 2: Pre-Activation of the Carboxylic Acid
-
Dissolve your target carboxylic acid (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the mixture to 0 °C.
-
Add T3P (50% solution in EtOAc, 1.2 eq) dropwise. Stir at 0 °C for 15 minutes.
-
Validation Check: Analyze a 5 µL aliquot via LC-MS to confirm the formation of the activated mixed anhydride intermediate and the complete consumption of the free carboxylic acid.
Step 3: Controlled Amidation
-
Dissolve the freshly free-based 4-benzylpiperazin-1-amine (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the amine solution dropwise to the activated acid mixture at 0 °C to prevent thermal degradation and over-acylation.
-
Allow the reaction to gradually warm to room temperature and stir for 2-4 hours.
-
Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the free amine is no longer detectable.
Step 4: Work-up and Purification
-
Quench the reaction with distilled water.
-
Extract the product with Ethyl Acetate (EtOAc). Wash the organic layer successively with saturated NaHCO₃, a mild 0.5M HCl wash (briefly, to remove unreacted amine without cleaving the newly formed hydrazide bond), and brine.
-
Validation Check: Dry over Na₂SO₄, concentrate, and verify product purity (>95%) via ¹H-NMR. Confirm the absence of the characteristic benzamide aromatic multiplet at 7.4-7.8 ppm.
References
Optimizing mobile phase for 4-Benzylpiperazin-1-amine benzoate chromatography
Welcome to the technical support guide for the chromatographic analysis of 4-Benzylpiperazin-1-amine benzoate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions when developing a method for 4-Benzylpiperazin-1-amine benzoate.
Q1: What are the main challenges in the HPLC analysis of 4-Benzylpiperazin-1-amine benzoate?
A1: The primary challenge arises from the compound's nature as a salt, composed of a basic amine (4-Benzylpiperazin-1-amine) and an acidic counter-ion (benzoate). This duality presents several issues:
-
Peak Tailing of the Amine: The basic piperazine moiety can interact strongly with acidic silanol groups on the surface of standard silica-based HPLC columns, leading to asymmetrical, tailing peaks.[1][2]
-
Poor Retention of the Amine: Highly polar amines may exhibit insufficient retention on traditional reversed-phase (C18) columns, sometimes eluting at or near the void volume.[3][4]
-
Variable Retention of the Benzoate: The benzoate anion may be repelled by the silica surface, leading to poor and unpredictable retention in reversed-phase mode.
-
Simultaneous Analysis: Achieving good separation and peak shape for both the cation and the anion in a single chromatographic run is difficult with standard reversed-phase methods.
Q2: What is the best starting point for mobile phase pH?
A2: A low pH mobile phase, typically between pH 2.5 and 3.5 , is an excellent starting point for analyzing the 4-benzylpiperazin-1-amine cation.[5] At this pH:
-
The amine is fully protonated, ensuring it is in a single ionic state, which leads to more consistent retention.
-
Residual silanol groups on the column's stationary phase are protonated (neutral), significantly reducing the secondary ionic interactions that cause peak tailing.[5] Formic acid (0.1%) or trifluoroacetic acid (0.05% - 0.1%) are common choices for achieving this pH and are compatible with mass spectrometry (MS) detection.
Q3: Should I use Acetonitrile or Methanol as the organic modifier?
A3: Both are viable, but Acetonitrile (ACN) is generally the preferred starting solvent.
-
Acetonitrile: Typically provides better peak shape for basic compounds, lower viscosity (resulting in lower backpressure), and greater UV transparency at low wavelengths.[6]
-
Methanol: Can offer different selectivity and is a good alternative to try if ACN does not provide adequate resolution. However, its higher viscosity and potential for hydrogen bonding can sometimes lead to broader peaks.[1]
Q4: What type of column is recommended for this analysis?
A4: While a modern, high-purity, end-capped C18 column can be made to work, a mixed-mode chromatography (MMC) column is often superior for this specific analyte.
-
Standard C18 Columns: If using a C18 column, select one with high purity silica and robust end-capping to minimize available silanol groups.[2] Even with these, mobile phase optimization (low pH, amine modifiers) is critical.
-
Mixed-Mode Columns: These columns are engineered with stationary phases that possess both reversed-phase (like C18) and ion-exchange functionalities.[7][8] A mixed-mode column with both hydrophobic and cation-exchange characteristics (e.g., Acclaim™ WCX-1) can provide excellent retention and peak shape for the amine cation through two retention mechanisms.[7] This approach often eliminates the need for aggressive pH or ion-pairing agents.[9][10]
Q5: How can I analyze both the benzylpiperazine amine and the benzoate counter-ion in a single run?
A5: This is a prime application for mixed-mode chromatography. A tri-modal column, which combines reversed-phase, cation-exchange, and anion-exchange properties, allows for the simultaneous retention and separation of the hydrophobic amine cation and the benzoate anion in a single isocratic or gradient run.[7] The elution of both components can be fine-tuned by adjusting the mobile phase's ionic strength and pH.[7][8]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during method development.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving common chromatographic issues.
Caption: A workflow for troubleshooting common HPLC issues.
Problem 1: Severe peak tailing is observed for the 4-Benzylpiperazin-1-amine peak.
-
Underlying Cause: This is a classic symptom of secondary interactions between the protonated basic amine analyte and deprotonated (anionic) residual silanol groups (Si-O⁻) on the silica stationary phase.[1][11] This interaction provides an alternative retention mechanism to the intended reversed-phase partitioning, resulting in a distorted peak shape.
-
Solutions (In Order of Application):
-
Control Mobile Phase pH: The most effective initial step is to lower the mobile phase pH to below 4.[5] This protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions.
-
Add a Competing Base: If lowering the pH is insufficient or undesirable, add a small amount of a competing amine, such as 0.1-0.5% Triethylamine (TEA), to the mobile phase.[5][6] TEA acts as a silanol-masking agent, preferentially binding to the active sites on the stationary phase and preventing the analyte from interacting with them.
-
Use a Modern Column: Switching to a column with a high-purity silica backbone and advanced end-capping will inherently have fewer active silanol sites. If the problem persists, this indicates the need for an alternative chemistry.
-
Employ Mixed-Mode Chromatography: A mixed-mode column with cation-exchange functionality provides a controlled and desirable ionic retention mechanism for the amine, turning the "problem" of its positive charge into an advantage for separation and peak shape.[10]
-
Problem 2: The peak for 4-Benzylpiperazin-1-amine is broad or fronting.
-
Underlying Cause: Peak fronting is often a sign of column overload, where the concentration of the sample injected is too high for the stationary phase to handle in a linear fashion.[11][12] It can also be caused by injecting the sample in a solvent that is significantly stronger than the mobile phase, causing the analyte band to spread before separation begins.[1][13]
-
Solutions:
-
Reduce Sample Load: Decrease the injection volume or dilute the sample concentration and reinject. If the peak shape improves and becomes more symmetrical, the issue was column overload.[5]
-
Match Sample Solvent to Mobile Phase: Whenever feasible, dissolve your sample in the initial mobile phase composition.[13] If a stronger solvent must be used for solubility reasons, keep the injection volume as small as possible.
-
Problem 3: The retention time is unstable and drifts between injections.
-
Underlying Cause: Retention time instability for an ionizable compound is frequently linked to an unstable mobile phase pH.[2] If the mobile phase is not buffered, small changes in solvent composition or dissolved CO₂ can alter the pH, thereby changing the ionization state of the analyte and the stationary phase, leading to shifts in retention. Insufficient column equilibration between gradient runs is another common cause.
-
Solutions:
-
Use a Buffer: Instead of only an acid like formic acid, use a true buffer system (e.g., 10-20 mM ammonium formate or ammonium acetate, adjusted to the target pH). Buffers resist pH changes, providing more stable and reproducible retention times.[14]
-
Ensure Proper Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. A standard practice is to allow 10-15 column volumes of the initial mobile phase to pass through the column after a gradient run.
-
Part 3: Experimental Protocols & Methodologies
Data Summary Table: Mobile Phase Parameter Effects
| Parameter | Adjustment | Expected Effect on 4-Benzylpiperazin-1-amine | Rationale |
| Organic Solvent % | Increase | Decrease Retention | Reduces mobile phase polarity, decreasing partitioning onto the non-polar stationary phase. |
| Mobile Phase pH | Decrease (e.g., from 6 to 3) | Decrease Retention (RP); Improve Peak Shape | Protonates silanols, reducing tailing. Protonated amine is more polar, reducing RP retention. |
| Buffer Concentration | Increase (in MMC) | Increase Retention (Cation-Exchange) | Higher ionic strength increases competition for ion-exchange sites, displacing the analyte. |
| Amine Modifier (TEA) | Add 0.1% | Minor Retention Change; Improve Peak Shape | Masks active silanol sites, reducing secondary interactions and tailing.[6][15] |
Protocol 1: Optimized Reversed-Phase Method
This protocol is a robust starting point for analyzing the 4-benzylpiperazin-1-amine cation using a standard C18 column.
-
Objective: To achieve good peak shape and retention for the amine cation.
-
Instrumentation: HPLC system with UV detector.
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 4-Benzylpiperazin-1-amine benzoate standard or sample in a 50:50 (v/v) mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Methodology:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm (The benzyl group provides strong absorbance)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0.0 80 20 15.0 20 80 17.0 20 80 17.1 80 20 | 25.0 | 80 | 20 |
-
Procedure: Equilibrate the column with the initial mobile phase (80% A, 20% B) for at least 15 minutes. Inject the sample and run the gradient.
-
Protocol 2: Advanced Mixed-Mode Chromatography Method
This protocol is designed for the simultaneous analysis of the 4-benzylpiperazin-1-amine cation and the benzoate anion.
-
Objective: To retain and separate both ionic species in a single run with excellent peak shape.
-
Instrumentation: HPLC system with UV or PDA detector.
-
Column: Mixed-Mode Column (e.g., Acclaim™ Trinity P1 or similar trimodal phase), 150 mm x 3.0 mm, 3 µm.
-
Mobile Phase:
-
A: 50 mM Ammonium Formate, pH 3.5
-
B: Acetonitrile
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase (e.g., 70% A, 30% B) to a concentration of 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Methodology:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
UV Detection: 230 nm (for benzoate) and 254 nm (for benzylpiperazine).
-
Injection Volume: 5 µL
-
Isocratic Elution: 70% A, 30% B.
-
Run Time: 10 minutes.
-
Procedure: Equilibrate the column with the mobile phase for 20 minutes. Inject the sample. The benzoate anion will be retained by the anion-exchange mechanism, while the benzylpiperazine cation will be retained by both reversed-phase and cation-exchange mechanisms.
-
Mixed-Mode Separation Mechanism
Caption: Retention mechanisms in trimodal chromatography.
References
- ALWSCI. (2025).
- BenchChem. (2025).
- HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Orlovsky, V., & Zelechonok, Y. (2011).
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Kromidas, S. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Thermo Fisher Scientific. Acclaim mixed-mode HPLC columns.
- HALO Columns. (2023).
- Journal of Chemical and Pharmaceutical Research.
- Taylor & Francis Online. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- BenchChem. (2025).
- IntechOpen. (2022).
- HELIX Chromatography.
- Phenomenex. (2025).
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
- Google Patents. (2002).
Sources
- 1. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Perspective Chapter: Mixed-Mode Chromatography | IntechOpen [intechopen.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. helixchrom.com [helixchrom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. halocolumns.com [halocolumns.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
A Comparative Benchmarking Guide to Peptide Coupling Reagents: Evaluating the Potential of 4-Benzylpiperazin-1-amine Benzoate
In the landscape of synthetic peptide chemistry, the pursuit of efficient, high-yield, and racemization-free coupling methods is a cornerstone of drug discovery and development. The choice of coupling reagent is paramount, directly influencing the purity, and ultimately, the biological activity of the final peptide. This guide introduces a comparative framework for evaluating the reactivity of novel coupling agents, using the hypothetical candidate 4-Benzylpiperazin-1-amine benzoate .
While not a commercially established peptide coupling reagent, its unique structure warrants a systematic investigation into its potential. This document provides a robust experimental blueprint for benchmarking its performance against two industry-standard coupling systems: the aminium salt HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and the carbodiimide-based EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) system.
This guide is intended for researchers and scientists in the field of peptide chemistry and drug development, offering both a practical protocol for evaluation and a deeper understanding of the principles behind reagent selection.
Introduction to Peptide Coupling and the Rationale for Benchmarking
The formation of a peptide bond is a condensation reaction between a carboxylic acid of one amino acid and the amine group of another.[1] This process is not spontaneous under mild conditions and requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack.[2] Coupling reagents are the activators in this critical step.
An ideal coupling reagent should offer:
-
High reaction rates: To ensure efficient synthesis, especially for long or sterically hindered peptides.[3]
-
Minimal racemization: The chiral integrity of amino acids must be preserved, as stereoisomers can have drastically different or even detrimental biological effects.[4] Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress racemization.[5][6]
-
High yields and purity: To maximize the output of the desired peptide and simplify downstream purification.[7]
-
Good solubility and stability: For ease of use in automated and manual synthesis.
-
Cost-effectiveness: Particularly for large-scale synthesis.[4]
Our target molecule, 4-Benzylpiperazin-1-amine benzoate, presents an interesting scaffold. The presence of a primary amine and a tertiary amine within the piperazine ring, along with the benzyl group, could potentially influence its reactivity and solubility. This guide outlines a head-to-head comparison to determine its viability as a peptide coupling agent.
The Competitors: HBTU and EDC/NHS
To provide a meaningful benchmark, we have selected two of the most widely used and well-characterized coupling systems, each representing a different mechanistic class.
-
HBTU (Aminium/Uronium Salt): HBTU is a highly efficient coupling reagent that works by forming an HOBt active ester of the carboxylic acid.[8][9] It is known for its rapid reaction times and high coupling efficiency, even with sterically hindered amino acids.[3] Its mechanism involves the activation of the carboxyl group, making it highly reactive towards the amine.[10]
-
EDC/NHS (Carbodiimide System): EDC is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[11] This intermediate is prone to hydrolysis and rearrangement. The addition of NHS traps the activated acid as a more stable NHS-ester, which then cleanly reacts with the amine to form the peptide bond.[12][13] This two-step process is a classic and cost-effective method widely used in bioconjugation and peptide synthesis.[14]
Experimental Design: A Head-to-Head Comparison
To objectively assess the performance of 4-Benzylpiperazin-1-amine benzoate, we will use a model dipeptide synthesis: the coupling of N-Fmoc-protected Alanine (Fmoc-Ala-OH) to Phenylalanine methyl ester (H-Phe-OMe). This simple system allows for straightforward analysis of yield, purity, and racemization.
General Experimental Workflow
The following diagram outlines the general workflow for the comparative study.
Caption: Experimental workflow for benchmarking coupling reagents.
Detailed Experimental Protocols
Materials:
-
Fmoc-Ala-OH
-
H-Phe-OMe·HCl
-
4-Benzylpiperazin-1-amine benzoate
-
HBTU
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Ethyl acetate, HPLC grade
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
-
RP-HPLC system with UV detector
-
LC-MS system
Protocol for each coupling reagent (to be run in parallel):
-
Preparation: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.0 eq) in DMF. Add DIPEA (1.1 eq) and stir for 5 minutes.
-
Activation & Coupling:
-
For 4-Benzylpiperazin-1-amine benzoate: To a separate flask, add Fmoc-Ala-OH (1.05 eq), 4-Benzylpiperazin-1-amine benzoate (1.1 eq), and DIPEA (2.0 eq) in DMF. Stir for 5 minutes for pre-activation, then add this solution to the amine solution from step 1.
-
For HBTU: To a separate flask, add Fmoc-Ala-OH (1.05 eq), HBTU (1.05 eq), and DIPEA (2.0 eq) in DMF. Stir for 2 minutes for pre-activation, then add this solution to the amine solution from step 1.[4]
-
For EDC/NHS: To a separate flask, add Fmoc-Ala-OH (1.05 eq), EDC (1.1 eq), and NHS (1.1 eq) in DMF. Stir for 10 minutes for pre-activation, then add this solution to the amine solution from step 1.[12]
-
-
Reaction: Stir all reaction mixtures at room temperature for 2 hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Dissolve a small, precise amount of the crude product in a suitable solvent (e.g., Acetonitrile/Water).
-
Analyze by RP-HPLC to determine the percentage of the desired product and any diastereomers formed (indicating racemization).[15][16]
-
Analyze by LC-MS to confirm the mass of the desired product and identify any major byproducts.
-
Mechanistic Overview of Standard Reagents
Understanding the reaction pathways of the benchmark reagents is crucial for interpreting the results.
HBTU Coupling Mechanism
Caption: Simplified mechanism of HBTU-mediated peptide coupling.
In the presence of a base like DIPEA, HBTU reacts with the carboxylic acid to form a highly reactive HOBt ester. This intermediate is then rapidly attacked by the amine component to form the peptide bond, regenerating HOBt in the process.[10]
EDC/NHS Coupling Mechanism
Caption: Simplified mechanism of EDC/NHS-mediated peptide coupling.
EDC first activates the carboxylic acid to form the O-acylisourea intermediate.[13] This unstable species can be attacked by NHS to form a more stable and isolable NHS ester. The NHS ester then reacts with the amine to yield the desired peptide.[12]
Data Presentation and Interpretation
The results of the comparative experiments should be summarized in a clear, quantitative format to allow for direct comparison.
Table 1: Comparative Performance of Coupling Reagents
| Performance Metric | 4-Benzylpiperazin-1-amine benzoate | HBTU | EDC/NHS |
| Crude Purity (%) | Experimental Value | Experimental Value | Experimental Value |
| Yield (%) | Experimental Value | Experimental Value | Experimental Value |
| Racemization (%) | Experimental Value | Experimental Value | Experimental Value |
| Major Byproducts | Identified by LC-MS | Identified by LC-MS | Identified by LC-MS |
Interpreting the Results:
-
Crude Purity & Yield: A high percentage in the HPLC analysis indicates an efficient conversion to the desired product.[7] This is the primary measure of a reagent's effectiveness.
-
Racemization: The presence of a diastereomeric product (Fmoc-D-Ala-L-Phe-OMe) indicates loss of stereochemical integrity. A low percentage is critical for any viable coupling reagent.[4] Specialized HPLC columns and methods may be required to separate these isomers.
-
Byproducts: LC-MS analysis will help identify side-reaction products. For uronium salts like HBTU, guanidinylation of the free amine can be a side reaction if excess reagent is used.[17] For carbodiimides, N-acylurea formation is a common byproduct.[1] The byproducts from 4-Benzylpiperazin-1-amine benzoate would provide insight into its reaction mechanism and potential drawbacks.
Conclusion and Future Outlook
This guide provides a comprehensive and scientifically rigorous framework for evaluating the potential of 4-Benzylpiperazin-1-amine benzoate as a novel peptide coupling reagent. By benchmarking its performance against established reagents like HBTU and EDC/NHS, researchers can obtain clear, quantitative data on its efficiency, its propensity for racemization, and its side-reaction profile.
Should 4-Benzylpiperazin-1-amine benzoate demonstrate promising results—high yield, low racemization, and a clean reaction profile—further studies would be warranted. These could include testing its efficacy with sterically hindered amino acids, its application in solid-phase peptide synthesis (SPPS), and a more in-depth mechanistic investigation. The continuous search for new and improved coupling reagents is vital for advancing the field of peptide-based therapeutics, and a systematic approach to their evaluation is the first step in this critical endeavor.
References
- Vertex AI Search. (2024). Optimizing Peptide Coupling: Key Techniques.
- Suzhou Highfine Biotech. (2025, April 17). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
- Google Cloud. (2025, February 20).
- ResearchGate. (n.d.). Comparison of Peptide Coupling Reagents COMU and HCTU | Request PDF.
- Hu, Y. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- ChemicalBook. (2025, August 18). What are the benefits of HBTU in peptide synthesis?
- Aapptec Peptides. (n.d.). Coupling Reagents.
- BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
- El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of Peptide Science, 17(5), 16-28.
- Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.
- Kandasamy, J., & Gopi, H. N. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(32), 6293-6296.
- ACS Publications. (2011).
- ResearchGate. (2016, December 6). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?
- The Organic Chemistry Tutor. (2021, January 19). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Almac Group. (n.d.).
- ACS Publications. (2011). Preparation of Peptide-Functionalized Gold Nanoparticles Using One Pot EDC/Sulfo-NHS Coupling.
- Gelain, A., et al. (2020).
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Agilent. (n.d.).
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS.
- Royal Society of Chemistry. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis.
- ResearchGate. (2016, April 29).
- Royal Society of Chemistry. (n.d.). Peptide coupling using recyclable bicyclic benziodazolone.
- PubMed. (2016, April 15). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents.
- ResearchGate. (n.d.). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1.
- ChemPep Inc. (n.d.). Overview of Peptide Coupling Reagents.
- IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.
- Google Patents. (n.d.).
Sources
- 1. chempep.com [chempep.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. What are the benefits of HBTU in peptide synthesis?_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 9. file.globalso.com [file.globalso.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. almacgroup.com [almacgroup.com]
- 16. agilent.com [agilent.com]
- 17. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
Spectroscopic Validation of 4-Benzylpiperazin-1-amine Benzoate: A Comparative FTIR Guide
1. Introduction Validating the structural integrity of pharmaceutical salts is a critical milestone in drug development. 4-Benzylpiperazin-1-amine benzoate is a complex salt formed by the proton transfer from benzoic acid to the primary amine of 4-benzylpiperazin-1-amine. Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for confirming this transformation. This guide provides an in-depth comparison of FTIR sampling techniques—specifically Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission—and outlines self-validating protocols for structural confirmation.
2. The Mechanism of Salt Formation and Spectral Causality To validate the structure of 4-benzylpiperazin-1-amine benzoate, we must observe the spectroscopic evidence of proton transfer rather than just physical mixing. The causality behind the spectral shifts is rooted in the redistribution of electron density:
-
The Benzoate Anion: In its free acid form, benzoic acid exhibits a strong C=O stretching vibration near 1700 cm⁻¹. Upon salt formation, the proton is donated, creating a delocalized carboxylate anion (COO⁻). This causes the 1700 cm⁻¹ peak to disappear, replaced by two distinct peaks: an asymmetric stretching vibration at ~1550 cm⁻¹ and a symmetric stretching vibration at ~1460 cm⁻¹[1].
-
The Piperazinium Cation: The free base 4-benzylpiperazin-1-amine contains a primary amine (-NH₂) which typically shows N-H stretching doublets in the 3500–3200 cm⁻¹ region. When protonated to form the ammonium cation (-NH₃⁺), these peaks shift into a broad, complex band of overlapping N-H stretching vibrations in the 3000–2500 cm⁻¹ region[2].
3. Performance Comparison: ATR-FTIR vs. KBr Pellet Choosing the right FTIR modality dictates the resolution and reliability of your structural validation. While ATR-FTIR has become ubiquitous due to its speed, the KBr pellet method remains the superior choice for high-resolution, interference-free transmission spectra[3][4].
| Feature | KBr Pellet (Transmission) | ATR-FTIR (Reflectance) |
| Spectral Quality | High-quality classic transmission spectra; flat baseline[3]. | Good, but subject to refractive index shifts at lower wavenumbers[3]. |
| Sensitivity | Excellent for trace analysis due to longer effective pathlength[3]. | Lower sensitivity; shallow penetration depth (typically 0.5–2 µm)[3]. |
| Sample Preparation | Labor-intensive; requires precise weighing, grinding, and hydraulic pressing[5]. | Minimal to none; direct application to the crystal[5]. |
| Matrix Interference | High risk of moisture absorption (O-H bands at ~3400 cm⁻¹) if KBr is not dried[4]. | No matrix interference; non-destructive[4]. |
| Quantitative Suitability | Highly suitable; adheres strictly to Beer-Lambert Law[4]. | Semi-quantitative; pathlength depends on wavelength and contact pressure. |
4. Self-Validating Experimental Protocols To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating steps (e.g., background scans and moisture checks).
Protocol A: KBr Pellet Transmission Method Causality Check: KBr is highly hygroscopic. Any absorbed water will produce a broad O-H stretch at ~3400 cm⁻¹, which can mask the crucial N-H stretching region of the piperazine ring.
-
Preparation of Matrix: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours prior to use.
-
Sample Milling: Weigh approximately 1–2 mg of 4-benzylpiperazin-1-amine benzoate and 100–200 mg of dried KBr. Grind the mixture in an agate mortar for 3–5 minutes. Scientific Rationale: Homogeneous dispersion minimizes light scattering (the Christiansen effect), ensuring a sharp, high-resolution spectrum[3][4].
-
Pellet Pressing: Transfer the finely ground powder into a 13 mm pellet die. Apply a vacuum for 2 minutes to remove entrapped air, then apply 10 tons of pressure using a hydraulic press for 3–5 minutes[4][5].
-
Validation Scan: Run a background scan using an empty sample compartment. Place the transparent KBr pellet in the holder and acquire the spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
Protocol B: ATR-FTIR Method Causality Check: The intensity of an ATR spectrum is directly proportional to the contact area between the sample and the crystal. Insufficient pressure leads to weak signal-to-noise ratios.
-
Background Validation: Clean the diamond ATR crystal with isopropanol. Perform a background scan on the clean, dry crystal to ensure no residual contamination[5].
-
Sample Application: Place 5–10 mg of the raw 4-benzylpiperazin-1-amine benzoate powder directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring optimal and reproducible contact without fracturing the crystal.
-
Data Acquisition: Acquire the spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.
5. Workflow Visualization
Caption: Workflow comparison for ATR-FTIR and KBr pellet preparation methods.
6. Quantitative Data Interpretation The following table summarizes the expected quantitative FTIR data for validating the 4-benzylpiperazin-1-amine benzoate structure, comparing the free base/acid precursors to the final salt.
| Functional Group / Molecular Motion | Expected Frequency (cm⁻¹) | Structural Significance |
| N-H Stretch (Primary Amine) | 3400 & 3200 (Doublet) | Present in free base; disappears upon salt formation. |
| N-H Stretch (Ammonium Ion) | 3000 – 2500 (Broad) | Confirms protonation of the piperazine amine (-NH₃⁺)[2]. |
| C=O Stretch (Carboxylic Acid) | ~1700 (Strong) | Present in free benzoic acid; disappears upon salt formation[2]. |
| COO⁻ Asymmetric Stretch | ~1550 (Strong) | Confirms formation of the benzoate anion[1]. |
| COO⁻ Symmetric Stretch | ~1400 (Medium) | Confirms formation of the benzoate anion[1]. |
| C-N Stretch (Piperazine Ring) | 1250 – 1000 | Confirms the intact piperazine core skeleton[2]. |
| Monosubstituted Benzene (C-H Bend) | 750 & 690 (Strong) | Confirms the presence of the benzyl and benzoate aromatic rings[2]. |
7. References
-
"The Application of a Sodium Benzoate Salt-Nucleating Agent in Recycled Polyethylene Terephthalate: Crystallization Behavior and Mechanism" - MDPI. URL: [Link]
-
"1.7: Infrared Spectra of Some Common Functional Groups" - Chemistry LibreTexts. URL: [Link]
-
"Spectral investigation and normal coordinate analysis of piperazine" - NIScPR. URL:[Link]
-
"What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy" - Kintek Press. URL: [Link]
-
"Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy" - AZoM. URL: [Link]
-
"How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology" - Jurnal UPI. URL: [Link]
Sources
Reproducibility of 4-Benzylpiperazin-1-amine benzoate synthesis across different lab scales
Scalability and Reproducibility in the Synthesis of 4-Benzylpiperazin-1-amine Benzoate: A Comparative Guide
Executive Summary
The synthesis of 4-benzylpiperazin-1-amine benzoate—a critical hydrazine-derived building block used in the development of nuclear transport modulators and targeted therapeutics—presents significant scale-up challenges. Because the synthetic route involves energetic nitrosamine and hydrazine intermediates, traditional batch scaling often suffers from thermal runaways, impurity generation, and batch-to-batch variability. This guide objectively compares the performance, safety, and reproducibility of Traditional Batch Synthesis versus Continuous Flow Synthesis , providing actionable methodologies and experimental data for drug development professionals.
Mechanistic Causality: Why Scale Dictates Strategy
The synthesis proceeds via three primary stages: the nitrosation of 1-benzylpiperazine, reduction to the hydrazine (4-benzylpiperazin-1-amine), and subsequent benzoate salt formation. As application scientists, we must evaluate the thermodynamic and kinetic realities of these steps during scale-up:
-
Thermodynamic Bottlenecks in Nitrosation: Nitrosation is a highly exothermic reaction. In traditional batch reactors, the surface-area-to-volume ratio decreases by an order of magnitude upon scale-up, severely limiting heat dissipation[1]. This thermodynamic bottleneck forces chemists to use extended, dropwise reagent addition to prevent thermal runaway, which inadvertently increases the residence time of sensitive intermediates and promotes degradation[2]. Conversely, continuous flow microreactors possess superior heat transfer coefficients ( U ), enabling near-instantaneous heat dissipation and true isothermal control regardless of the production scale[1].
-
Hazard Mitigation in Reduction: Reducing the nitrosamine intermediate to a hydrazine typically requires robust reagents such as LiAlH 4 or Zn/AcOH[3]. In a batch paradigm, this results in the dangerous accumulation of energetic and highly toxic hydrazine intermediates in a single vessel. Continuous flow inherently engineers this hazard out of the process; the active inventory of toxic intermediates is restricted to mere milligrams at any given moment, as they are consumed in-line immediately after generation[4].
Process Architectures
Comparison of Batch vs. Continuous Flow Synthesis Workflows.
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, both protocols below are designed as self-validating systems , incorporating internal feedback loops to verify reaction completion and safety.
Protocol A: Traditional Batch Synthesis (Scale-Dependent)
Note: This protocol is highly sensitive to mixing speeds and cooling jacket efficiency.
-
Nitrosation: Charge a 1 L jacketed reactor with 1-benzylpiperazine (1.0 eq) and aqueous HCl. Cool the system strictly to 0–5 °C. Add aqueous NaNO 2 (1.1 eq) dropwise over 2.5 hours[2].
-
Self-Validation (Manual IPC): Reaction progress is validated via manual aliquots subjected to offline HPLC. The step is considered complete when the starting material peak area is <1%. However, this introduces a 30-minute analytical delay, during which localized over-heating can trigger side reactions.
-
-
Reduction: To the intermediate solution, add Zn dust (3.0 eq) and glacial acetic acid carefully at 10 °C[3].
-
Causality: Zinc/AcOH is a robust reducing agent, but the heterogeneous solid-liquid nature causes variable mixing and localized exotherms, leading to batch-to-batch yield fluctuations.
-
-
Salt Formation: Filter the unreacted zinc. Extract the free base into 2-MeTHF. Add benzoic acid (1.0 eq) dissolved in ethanol. Cool to 5 °C to induce crystallization. Filter and dry.
Protocol B: Continuous Flow Synthesis (Scale-Independent)
Note: This protocol relies on precise residence times and in-line analytics.
-
Nitrosation: Pump Stream A (1-benzylpiperazine in aq. HCl) and Stream B (aq. NaNO 2 ) via high-precision syringe pumps into a Silicon Carbide (SiC) microreactor (T = 0 °C, residence time = 2 min).
-
Causality: The microreactor's massive surface-area-to-volume ratio allows instantaneous heat dissipation, eliminating the need for slow, dropwise addition and suppressing thermal degradation[1].
-
-
Reduction: Route the nitrosamine effluent directly into a heated packed-bed reactor (T = 40 °C) containing a Pd/C catalyst cartridge with concurrent H 2 gas flow.
-
Self-Validation (Automated PAT): The system integrates an in-line FlowIR spectrometer post-nitrosation. If the N=O stretch (approx. 1450 cm⁻¹) deviates from the steady-state baseline, the system automatically diverts the effluent to a waste stream, ensuring only fully converted intermediate reaches the reduction bed.
-
-
Salt Formation: The product stream meets Stream C (benzoic acid in ethanol) in a continuous mixed-suspension, mixed-product-removal (MSMPR) crystallizer. Steady-state supersaturation yields a highly uniform particle size distribution.
Performance Metrics & Experimental Data
The following table summarizes the quantitative performance of both methodologies when scaled to produce 100 grams of the target compound.
| Performance Parameter | Traditional Batch (1 L Scale) | Continuous Flow (10 mL/min) | Mechanistic Impact / Causality |
| Overall Yield | 68% ± 5.2% | 85% ± 0.8% | Flow eliminates thermal degradation pathways during the highly exothermic nitrosation step. |
| Purity (HPLC) | 94.2% | >99.0% | Isothermal control in flow prevents over-reduction and the formation of des-benzyl impurities. |
| Max Temp Deviation ( Δ T) | +12.5 °C | +0.5 °C | Microreactor heat transfer coefficient ( U ) is orders of magnitude higher than a stirred tank[1]. |
| Active Hydrazine Inventory | ~150 grams | <0.5 grams | In-line consumption in flow mitigates severe explosion and toxicity risks associated with scale-up[4]. |
| Processing Time | 18 hours | 45 minutes (residence) | Flow operates at steady-state, bypassing the lengthy heating/cooling cycles required in batch. |
Conclusion
While batch synthesis remains a viable option for early-stage, milligram-scale exploratory chemistry, it fails to provide a reproducible or safe framework for scaling hydrazine-based derivatives. Continuous flow chemistry fundamentally resolves the thermodynamic and safety bottlenecks of 4-benzylpiperazin-1-amine benzoate synthesis. By minimizing active hazardous inventory and maximizing heat transfer, flow systems offer drug development professionals a robust, scale-independent pathway with superior yield and purity profiles.
Sources
- 1. kilolabs.com [kilolabs.com]
- 2. US9714226B2 - Hydrazide containing nuclear transport modulators and uses thereof - Google Patents [patents.google.com]
- 3. Structure–activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Safe Disposal of 4-Benzylpiperazin-1-amine Benzoate
This document provides essential safety and logistical information for the proper disposal of 4-Benzylpiperazin-1-amine benzoate. As a compound frequently synthesized in drug discovery and medicinal chemistry laboratories, ensuring its responsible handling from bench to disposal is paramount to personnel safety and environmental stewardship. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Profile and Risk Assessment: A First-Principles Approach
Understanding the potential hazards of 4-Benzylpiperazin-1-amine benzoate is the first step in managing its risks. By examining its structure, we can infer a likely hazard profile based on well-characterized analogous compounds. The molecule is a salt formed from a tertiary amine and benzoic acid.
-
The Amine Moiety (4-Benzylpiperazine): Amines as a class can be corrosive, irritants, and may possess toxicity.[1][2] They are also basic and can react exothermically with acids. Proper segregation from incompatible chemicals is therefore critical.[3][4]
-
The Benzoate Moiety (Benzyl Benzoate as an analogue): The benzoate component, particularly when considering related structures like benzyl benzoate, points towards significant environmental hazards. Benzyl benzoate is classified as harmful if swallowed and is very toxic to aquatic life, with long-lasting effects.[5][6][7][8] This high aquatic toxicity makes it imperative to prevent any release into the sanitary sewer system or the environment.[3][9]
The following table summarizes the inferred hazard profile that must guide all handling and disposal decisions.
| Hazard Type | Potential Effect | Rationale / Analogous Compound Data |
| Health | Harmful if swallowed. | Based on the acute oral toxicity (Category 4) of benzyl benzoate.[5][6][7] |
| Causes skin and eye irritation/burns. | A common characteristic of amine compounds.[1][2] | |
| May cause allergic skin reaction. | Potential for sensitization based on related amine structures.[10] | |
| Environmental | Very toxic to aquatic life with long-lasting effects. | Based on the environmental hazard classification of benzyl benzoate (Aquatic Acute 1, Aquatic Chronic 1/2).[5][6] |
| Physicochemical | Incompatibility with acids and strong oxidizers. | Amines are basic and can react violently with acids; organic compounds can be oxidized.[4] |
The Regulatory Imperative: Compliance with EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the EPA's Resource Conservation and Recovery Act (RCRA) , which provides a "cradle-to-grave" framework for hazardous waste management.[9] Concurrently, personnel safety during handling is mandated by OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) , often called the "Laboratory Standard".[11][12][13]
Key requirements from these regulations include:
-
Hazardous Waste Determination: The generator (the laboratory) is responsible for determining if their waste is hazardous, either because it is specifically "listed" by the EPA or because it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[14][15] Based on its aquatic toxicity, waste containing 4-Benzylpiperazin-1-amine benzoate would likely be classified as characteristically hazardous (toxic).
-
Chemical Hygiene Plan (CHP): Every laboratory must have a written CHP that outlines procedures for safe chemical handling, from procurement to disposal.[13][16][17] Your institution's CHP is a primary resource and must be followed.
-
Proper Labeling and Storage: All hazardous waste containers must be correctly labeled and stored to prevent accidents and ensure proper disposal.[9][18]
Operational Protocol: From Waste Generation to Final Disposal
The following protocols provide a step-by-step methodology for the safe management and disposal of 4-Benzylpiperazin-1-amine benzoate waste streams.
Waste Segregation and Containment
This is the most critical phase for ensuring safety within the laboratory. Incompatible chemicals must never be mixed in the same waste container.
Step-by-Step Segregation and Storage:
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for 4-Benzylpiperazin-1-amine benzoate and structurally similar amine-containing wastes.
-
Select an Appropriate Container:
-
Use a clean, leak-proof container made of a compatible material, such as High-Density Polyethylene (HDPE) or borosilicate glass.[4][9]
-
Ensure the container has a tightly sealing screw cap. Funnels must not be left in the container opening.[4]
-
The container must not be filled beyond 90% capacity to allow for vapor expansion.[19][20]
-
-
Segregate from Incompatibles: Store the designated waste container in a secondary containment bin away from acids, cyanides, oxidizers, and halogenated solvents.[4] This physical separation is crucial to prevent dangerous reactions in the event of a spill.
-
Affix a Hazardous Waste Label: Immediately label the container upon adding the first drop of waste. The label must be completed in its entirety as waste is added. Per EPA and OSHA regulations, the label must include:
-
The words "Hazardous Waste".[9]
-
The full, unabbreviated chemical name: "4-Benzylpiperazin-1-amine benzoate". For mixtures, list all components.[9]
-
The date of generation (when the first waste was added).[9]
-
The name and contact information of the Principal Investigator.[9]
-
Appropriate hazard pictograms (e.g., Harmful/Irritant, Environmentally Hazardous).[9]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing chemical waste in a laboratory setting, culminating in the proper disposal of compounds like 4-Benzylpiperazin-1-amine benzoate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. CPAchem.Web.Client [cpachem.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. osha.gov [osha.gov]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. mastercontrol.com [mastercontrol.com]
- 14. sustainable-markets.com [sustainable-markets.com]
- 15. epa.gov [epa.gov]
- 16. osha.gov [osha.gov]
- 17. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 18. epa.gov [epa.gov]
- 19. ethz.ch [ethz.ch]
- 20. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
